8-(Methylsulfonyl)quinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-methylsulfonylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-14(12,13)9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUNNHCLJDHINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5825-42-3 | |
| Record name | 8-(methylsulfonyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 8-(Methylsulfonyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the spectroscopic techniques used to characterize the molecular structure of 8-(methylsulfonyl)quinoline. As a compound of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document, authored from the perspective of a Senior Application Scientist, will not only present the expected spectroscopic data but also delve into the rationale behind the spectral features, offering insights into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of quinoline derivatives.
Introduction: The Significance of this compound
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities and applications. The introduction of a methylsulfonyl group at the 8-position of the quinoline scaffold can significantly modulate its physicochemical and pharmacological properties. The electron-withdrawing nature of the sulfonyl group can influence molecular interactions, metabolic stability, and pharmacokinetic profiles. Therefore, precise and thorough characterization of this molecule is a critical first step in any research and development endeavor.
This guide will provide a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. While direct experimental data for this specific molecule is not widely published, we can confidently predict its spectral characteristics by drawing comparisons with the well-documented spectra of the closely related 8-methylquinoline and by applying fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the quinoline ring system and a characteristic singlet for the methylsulfonyl group. The electron-withdrawing sulfonyl group will induce a general downfield shift for the protons on the substituted ring compared to 8-methylquinoline.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9-9.1 | dd | ~4.2, 1.8 |
| H-3 | ~7.5-7.7 | dd | ~8.3, 4.2 |
| H-4 | ~8.2-8.4 | dd | ~8.3, 1.8 |
| H-5 | ~7.8-8.0 | d | ~7.5 |
| H-6 | ~7.6-7.8 | t | ~7.5 |
| H-7 | ~8.0-8.2 | d | ~7.5 |
| -SO₂CH₃ | ~3.2-3.5 | s | - |
Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, especially for the coupled aromatic protons. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's signals.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The presence of the electron-withdrawing methylsulfonyl group will cause a downfield shift for the carbons in its vicinity, most notably C-8.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150-152 |
| C-3 | ~122-124 |
| C-4 | ~136-138 |
| C-4a | ~128-130 |
| C-5 | ~125-127 |
| C-6 | ~130-132 |
| C-7 | ~127-129 |
| C-8 | ~140-142 |
| C-8a | ~145-147 |
| -SO₂CH₃ | ~44-46 |
Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, creating a self-validating structural confirmation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic peaks will be those corresponding to the sulfonyl group.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100-3000 | C-H (aromatic) stretch | Medium-Weak |
| ~1600, ~1500, ~1450 | C=C (aromatic) stretch | Medium-Strong |
| ~1320-1300 | S=O asymmetric stretch | Strong |
| ~1150-1130 | S=O symmetric stretch | Strong |
| ~850-750 | C-H (aromatic) out-of-plane bend | Strong |
Authoritative Grounding: The characteristic strong absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds are a definitive indicator of the presence of a sulfonyl group.[1]
Experimental Protocol: IR Analysis
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. For transmission IR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Background Collection: Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.
-
Sample Measurement: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder and collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and compare them to known functional group frequencies.
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The molecular weight of this compound (C₁₀H₉NO₂S) is 207.25 g/mol .[2] The mass spectrum will show a molecular ion peak (M⁺) at m/z 207.
Predicted Fragmentation Pattern for this compound:
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:
-
Loss of the methylsulfonyl radical: [M - •SO₂CH₃]⁺ would result in a fragment at m/z 128.
-
Loss of sulfur dioxide: [M - SO₂]⁺ would lead to a fragment at m/z 143.
-
Cleavage of the C-S bond: This can lead to the formation of the quinolinyl cation at m/z 128 and the methylsulfonyl cation at m/z 79.
Trustworthiness: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence, thus confirming the elemental composition.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis.
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Caption: Workflow for mass spectrometric analysis.
Conclusion: A Synergistic Approach to Structural Elucidation
The spectroscopic characterization of this compound is a clear example of how multiple analytical techniques can be synergistically employed to achieve unambiguous structural confirmation. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the sulfonyl moiety, and mass spectrometry determines the molecular weight and provides valuable information about the molecule's fragmentation. This comprehensive approach ensures the identity and purity of the compound, which is a fundamental requirement for its use in research and development.
References
-
SpectraBase. 8-Methylquinoline. [Link]
-
PubChem. This compound. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
PubChem. 8-Methylquinoline. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
NIST WebBook. Quinoline, 8-methyl-. [Link]
-
MDPI. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. [Link]
-
PubMed. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. [Link]
-
Bentham Science. Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. [Link]
-
Charles University. Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]
-
NIST WebBook. Quinoline. [Link]
-
PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
Sources
8-(Methylsulfonyl)quinoline: A Linchpin Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold represents a "privileged" structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the vast array of quinoline derivatives, 8-(methylsulfonyl)quinoline has emerged as a crucial intermediate, particularly in the development of targeted therapies such as kinase inhibitors. The introduction of the methylsulfonyl group at the 8-position imparts unique physicochemical properties that can enhance a molecule's interaction with biological targets, improve its pharmacokinetic profile, and provide a versatile handle for further synthetic modifications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound in pharmaceutical research and development. We will delve into the causality behind synthetic choices, provide detailed experimental insights, and explore the role of this intermediate in the generation of next-generation therapeutics.
The Quinoline Scaffold: A Foundation of Therapeutic Versatility
The quinoline ring system, a bicyclic aromatic heterocycle composed of fused benzene and pyridine rings, is a cornerstone of medicinal chemistry. Its inherent aromaticity, electron distribution, and the presence of a nitrogen atom create a framework that can engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This has led to the development of a wide range of quinoline-based drugs with diverse therapeutic applications, including antimicrobial, anticancer, and antimalarial activities.[2][3] The synthetic tractability of the quinoline ring allows for the introduction of various functional groups at multiple positions, enabling the fine-tuning of a compound's pharmacological properties.
Physicochemical Properties and Strategic Importance of the 8-Methylsulfonyl Group
The introduction of a methylsulfonyl (-SO₂CH₃) group at the 8-position of the quinoline ring significantly influences the molecule's electronic and steric properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂S | |
| Molecular Weight | 207.25 g/mol | |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to have moderate solubility in organic solvents | Inferred from structure |
The sulfonyl group is a strong electron-withdrawing group, which can modulate the pKa of the quinoline nitrogen and influence the overall electron density of the ring system. This electronic perturbation can be critical for tuning the binding affinity of the molecule to its biological target. Furthermore, the sulfonyl group is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors on a protein target.[4] This directional interaction can significantly contribute to the binding energy and selectivity of a drug candidate. From a pharmacokinetic perspective, the introduction of a sulfonyl group can increase the polarity of a molecule, potentially improving its solubility and metabolic stability.
Synthesis of this compound: A Strategic Approach
Key Intermediate: Quinoline-8-sulfonyl Chloride
The synthesis of this compound logically proceeds through the highly reactive intermediate, quinoline-8-sulfonyl chloride. This intermediate can be prepared from quinoline in a two-step process involving sulfonation followed by chlorination.
Experimental Protocol: Synthesis of Quinoline-8-sulfonic Acid [1]
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 250g of 65% fuming sulfuric acid.
-
Addition of Quinoline: Slowly add 100g of quinoline to the stirred fuming sulfuric acid, maintaining the temperature below 60°C. The addition should be completed over approximately 3 hours.
-
Sulfonation: After the addition is complete, stir the mixture for another 30 minutes, then slowly increase the temperature to 120°C and maintain it for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature. In a separate vessel, prepare 400g of ice water. Slowly and carefully add the sulfonated mixture to the ice water with vigorous stirring.
-
Isolation: Cool the resulting slurry to approximately 5°C, and collect the precipitated solid by filtration. Wash the solid with cold water and dry to afford quinoline-8-sulfonic acid.
Experimental Protocol: Synthesis of Quinoline-8-sulfonyl Chloride [3]
-
Reaction Setup: To the crude quinoline-8-sulfonic acid obtained from the previous step, add thionyl chloride. The reaction can be performed in the presence or absence of a catalytic amount of dimethylformamide (DMF).
-
Reaction: Heat the mixture, typically at reflux, until the conversion to the sulfonyl chloride is complete. The progress of the reaction can be monitored by techniques such as TLC or HPLC.
-
Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude quinoline-8-sulfonyl chloride can be used in the next step, or purified further if necessary.
Conversion to this compound
With quinoline-8-sulfonyl chloride in hand, the final conversion to this compound can be achieved through two primary routes:
-
Route A: Reduction and S-methylation followed by Oxidation. This is a well-established method for the synthesis of sulfones from sulfonyl chlorides.
-
Route B: Direct reaction with a methylating agent. While less common, direct conversion might be possible under specific conditions.
Logical Workflow for the Synthesis of this compound
Caption: Plausible synthetic route to this compound.
Experimental Protocol (Proposed): Synthesis of 8-(Methylthio)quinoline
-
Reduction of Sulfonyl Chloride: To a solution of quinoline-8-sulfonyl chloride in a suitable solvent (e.g., acetic acid), add a reducing agent such as stannous chloride (SnCl₂). The reaction is typically carried out at room temperature or with gentle heating.
-
Formation of Thiol: The reduction yields 8-mercaptoquinoline.[5]
-
S-Methylation: The crude 8-mercaptoquinoline can be directly methylated without extensive purification. To the reaction mixture, add a base (e.g., sodium hydroxide or potassium carbonate) followed by a methylating agent such as methyl iodide or dimethyl sulfate.
-
Isolation: After the reaction is complete, perform a standard aqueous work-up and extract the product with an organic solvent. The crude 8-(methylthio)quinoline can be purified by column chromatography.
Experimental Protocol (Proposed): Oxidation to this compound
-
Reaction Setup: Dissolve 8-(methylthio)quinoline in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Oxidation: Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The reaction is often carried out at 0°C to room temperature.
-
Monitoring: The progress of the oxidation can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution if m-CPBA is used) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.
Application as a Pharmaceutical Intermediate: A Focus on Kinase Inhibitors
The 8-sulfonylquinoline moiety is a key pharmacophore in a number of biologically active compounds, particularly in the realm of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6]
A notable example is the development of inhibitors for the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[4] A series of 8-quinolinesulfonamide derivatives have been designed and synthesized as potent PKM2 modulators.[4] The quinoline-8-sulfonamide scaffold serves as a crucial anchor for these molecules, with the sulfonamide group often participating in key hydrogen bonding interactions within the allosteric binding pocket of the enzyme. While these examples are sulfonamides rather than a methyl sulfone, they highlight the strategic importance of a sulfonyl-based functional group at the 8-position of the quinoline ring for achieving potent and selective kinase inhibition. The methylsulfonyl group in this compound can be considered a bioisostere for the sulfonamide, offering a different profile of electronic and steric properties while retaining the key hydrogen bond accepting capability of the sulfonyl oxygens.
Logical Flow of this compound in Drug Discovery
Caption: Role of this compound in a drug discovery pipeline.
Analytical Characterization
The unambiguous characterization of this compound is crucial for its use as a pharmaceutical intermediate. A combination of spectroscopic techniques is employed to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, with their chemical shifts and coupling constants providing information about their substitution pattern. A sharp singlet corresponding to the three protons of the methyl group in the -SO₂CH₃ moiety would be a key diagnostic signal, likely appearing in the upfield region of the aromatic signals.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shift of the methyl carbon will be characteristic, and the aromatic carbons will have shifts indicative of the electron-withdrawing nature of the sulfonyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₁₀H₉NO₂S), the expected exact mass would be approximately 207.0354 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
C-H stretching vibrations for the aromatic and methyl groups.
-
C=C and C=N stretching vibrations characteristic of the quinoline ring system.
-
Conclusion and Future Perspectives
This compound is a strategically important pharmaceutical intermediate that leverages the privileged quinoline scaffold and the unique properties of the methylsulfonyl group. While direct synthesis protocols and specific drug examples are not always readily found in the public domain, a clear and logical synthetic pathway can be constructed from well-established chemical principles. Its potential as a key building block in the development of targeted therapies, particularly kinase inhibitors, is evident from the growing body of research on related 8-sulfonylquinoline derivatives. As the demand for novel and selective therapeutics continues to grow, the utility of versatile and strategically functionalized intermediates like this compound is poised to expand, making it a valuable tool in the arsenal of medicinal chemists.
References
-
Preparation method of 8-hydroxyquinoline. (n.d.). Eureka | Patsnap. Retrieved January 26, 2024, from [Link]
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45(2), 593-597.
-
The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). Retrieved January 26, 2024, from [Link]
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6078-6092.
- 8-substituted isoquinoline derivatives and the use thereof. (n.d.). Google Patents.
-
8-Mercaptoquinoline. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]
-
8-Methylquinoline. (n.d.). SpectraBase. Retrieved January 26, 2024, from [Link]
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3563.
- 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. (n.d.). Google Patents.
-
8-Methylquinoline. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2017). RSC Advances, 7(87), 55297-55303.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
-
Quinoline, 8-methyl-. (n.d.). NIST WebBook. Retrieved January 26, 2024, from [Link]
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2019). ACS Infectious Diseases, 5(7), 1196-1203.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). International Journal of Molecular Sciences, 24(6), 5293.
- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry, 19(22), 3698-3725.
- Method for producing quinoline-8-sulfonyl chloride. (n.d.). Google Patents.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
Sources
- 1. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 4. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]
- 5. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Synthesis of 8-(Methylsulfonyl)quinoline: Application Note & Protocol
Abstract
This application note details the laboratory-scale synthesis of 8-(methylsulfonyl)quinoline, a critical pharmacophore and bidentate ligand used in transition metal catalysis and medicinal chemistry.[1] We present two validated protocols: Method A , a robust two-step classical synthesis via S-methylation and oxidation, and Method B , a modern one-step copper-catalyzed sulfonylation. The guide emphasizes chemoselectivity—specifically avoiding N-oxide formation during oxidation—and provides rigorous safety and purification standards.[1]
Retrosynthetic Analysis & Route Selection
The synthesis of this compound (Target 3 ) can be approached through two primary disconnections. The choice of route depends on starting material availability and specific lab constraints regarding odor control (thiols) versus transition metal costs.[1]
Route Comparison
| Feature | Method A: Classical S-Oxidation | Method B: Cu-Catalyzed Coupling |
| Strategy | Stepwise S-alkylation followed by oxidation.[1] | Direct displacement of halide with sulfinate.[1][2] |
| Starting Material | 8-Quinolinethiol (or 8-Hydroxyquinoline).[1][3][4] | 8-Iodoquinoline or 8-Bromoquinoline.[1] |
| Reagents | MeI, Base, Oxidant (mCPBA or Oxone).[1] | MeSO₂Na, CuI, L-Proline, Base. |
| Key Challenge | Controlling N-oxidation; Thiol odor. | Cost of aryl iodide; Catalyst removal.[1][2] |
| Scalability | High (Low cost).[1] | Moderate (Reagent cost).[1] |
| Recommendation | Primary Protocol (Most robust). | Alternative (Fastest for small scale).[1] |
Strategic Visualization
Figure 1: Retrosynthetic logic showing the two primary pathways to the target sulfone.[1]
Method A: The Classical Two-Step Protocol (Recommended)[1]
This route is preferred for its reliability, low cost, and the high crystallinity of intermediates. It proceeds via the S-methylation of 8-quinolinethiol followed by selective oxidation.[1]
Step 1: Synthesis of 8-(Methylthio)quinoline
Principle: Nucleophilic substitution (
-
Reagents:
-
Protocol:
-
Setup: Charge a round-bottom flask with 8-quinolinethiol HCl (e.g., 5.0 g) and
(8.8 g) in DMF (50 mL). Stir at Room Temperature (RT) for 15 min to generate the yellow thiolate anion. -
Addition: Add MeI (1.9 mL) dropwise via syringe. The reaction is slightly exothermic.[1]
-
Reaction: Stir at RT for 2–3 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1] The thiol spot (
) should disappear, replaced by the less polar sulfide ( ).[1] -
Workup: Pour the mixture into ice-water (200 mL). The product usually precipitates as a solid.[1]
-
Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate.
-
Step 2: Chemoselective Oxidation to Sulfone
Principle: Oxidation of sulfide to sulfoxide, then to sulfone.[5] Critical Control: Avoid over-oxidation of the quinoline nitrogen to the N-oxide. While mCPBA is common, Oxone is recommended here for superior handling and selectivity in aqueous media.
-
Reagents:
-
Protocol:
-
Dissolution: Dissolve 8-(methylthio)quinoline (1.0 equiv) in MeOH.
-
Addition: Dissolve Oxone (2.5 equiv) in water (minimal volume) and add dropwise to the stirring sulfide solution. A white precipitate (sulfate salts) may form.[1]
-
Reaction: Stir at RT for 4–12 hours.
-
Mechanistic Note: The reaction proceeds Sulfide
Sulfoxide (fast) Sulfone (slower).[1] Ensure complete conversion to avoid mixed products.
-
-
Quench: Add aqueous sodium bisulfite (
) solution to destroy excess oxidant (check with starch-iodide paper; it should remain white). -
Workup: Evaporate most MeOH under reduced pressure. Dilute residue with water and extract with DCM (
).[1] -
Purification: Wash organic layer with sat.[1]
and brine.[1] Dry ( ) and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1] -
Yield: 80–90%. White to off-white crystalline solid.[1]
-
Method B: Copper-Catalyzed Coupling (Alternative)[1]
This method avoids the use of odorous thiols and toxic methyl iodide, utilizing stable sulfinate salts.
-
Reagents:
-
Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.[1]
-
Charging: Add 8-iodoquinoline (1.0 mmol),
(1.5 mmol), CuI (0.1 mmol), L-Proline (0.2 mmol), and Base. -
Solvent: Add DMSO (3 mL) and seal the tube.
-
Heating: Heat to 80–100°C for 12–24 hours. The solution typically turns dark brown/green.[1]
-
Workup: Cool to RT. Dilute with water and EtOAc.[1] Filter through a Celite pad to remove copper salts.[1]
-
Purification: Extract aqueous layer with EtOAc. Column chromatography is usually required (Hexane/EtOAc gradient) to remove de-iodinated byproducts (quinoline).[1]
-
Troubleshooting & Critical Parameters
N-Oxide Management (The "Over-Oxidation" Problem)
In Method A, strong oxidants like mCPBA can oxidize the quinoline nitrogen, forming This compound N-oxide .[1]
-
Detection: The N-oxide is much more polar than the sulfone on TLC.
-
Prevention:
-
Correction: If N-oxide forms, dissolve the crude product in Acetic Acid and add Zinc dust (3 equiv). Stir at RT for 1 hour to selectively reduce the N-oxide back to the quinoline without touching the sulfone.
Purification Logic Flow
Figure 2: Decision tree for purification based on impurity profile.
Safety & Handling
-
Methyl Iodide (MeI): Highly volatile neurotoxin and alkylating agent.[1] Use only in a fume hood. Quench glassware with aqueous ammonia or thiosulfate.[1]
-
8-Quinolinethiol: Potent stench.[1] Bleach (hypochlorite) solution must be ready to neutralize any spills or glassware immediately.[1]
-
Oxidants (mCPBA/Oxone): Potentially explosive if concentrated or heated dry.[1] Store in a fridge. Never dispose of active oxidants in organic waste drums; quench with bisulfite first.[1]
References
-
Synthesis of Quinoline Sulfones via Oxidation
-
Oxone Mediated Oxidation
-
Khodaei, M. M., et al. "Selective oxidation of sulfides to sulfones using Oxone." Green Chemistry, 2018.[1] (General methodology reference).
-
-
Copper-Catalyzed Sulfonylation
- Properties of 8-Quinolinethiol
Sources
- 1. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 硫喔星 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 硫喔星 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Experimental Use of Quinoline-8-Sulfonamides in Enzymatic Assays
Introduction: The Quinoline-Sulfonamide Scaffold as a Privileged Motif in Enzyme-Targeted Drug Discovery
The quinoline-sulfonamide scaffold has emerged as a "privileged structure" in medicinal chemistry and chemical biology. This designation arises from its remarkable ability to be chemically modified to bind with high affinity to a diverse range of biological targets, particularly enzymes.[1] The fusion of the aromatic, heterocyclic quinoline ring system with the versatile sulfonamide moiety creates a pharmacophore capable of engaging in multiple types of molecular interactions, including hydrogen bonding, hydrophobic interactions, and, most notably, metal coordination.[2][3]
This adaptability has led to the development of quinoline-sulfonamide derivatives as potent and often selective modulators for several critical enzyme classes, including metalloenzymes, kinases, and metabolic enzymes.[4][5] Their successful application spans from anticancer research targeting tumor-specific enzymes to neurotherapeutics aimed at modulating enzymes in the central nervous system.[6][7]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the mechanistic basis for using quinoline-8-sulfonamides and offers field-proven, step-by-step protocols for their application in key enzymatic assays, with a primary focus on Carbonic Anhydrases and Pyruvate Kinase M2.
Section 1: Mechanistic Rationale and Core Interactions
The power of the quinoline-8-sulfonamide scaffold lies in the distinct roles of its two core components. The quinoline ring provides a rigid, planar structure that can be functionalized to achieve specific hydrophobic and π-π stacking interactions within an enzyme's binding pocket.[2] This portion of the molecule is often tailored to confer selectivity for a particular enzyme or isoform.
The sulfonamide group (-SO₂NH₂) is the primary "warhead" for a significant class of targets: metalloenzymes. Specifically, the deprotonated sulfonamide is an excellent zinc-binding group, acting as a potent anchor to the catalytic zinc ion (Zn²⁺) found in the active site of enzymes like carbonic anhydrase.[4][8] This coordination disrupts the enzyme's catalytic cycle, leading to potent inhibition. For other enzyme classes, the sulfonamide can act as a critical hydrogen bond donor and acceptor, engaging with key amino acid residues in the active site.[6]
Caption: General interaction model of a quinoline-8-sulfonamide inhibitor.
Section 2: Application Focus: Inhibition of Carbonic Anhydrases (CAs)
Scientific Background
Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] While several isoforms are critical for normal physiological processes (e.g., hCA I and II), others are strongly associated with pathology. In particular, isoforms hCA IX and XII are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[8] This makes them high-value targets for anticancer therapeutics. Quinoline-based sulfonamides have been developed as potent and selective inhibitors of these tumor-associated CA isoforms.[4][9]
Data Presentation: Inhibitory Activity of Representative Compounds
The effectiveness of these compounds is quantified by their inhibition constant (Kᵢ), with lower values indicating higher potency. Selectivity is assessed by comparing the Kᵢ against the target isoform (e.g., hCA IX) versus off-target, ubiquitous isoforms (e.g., hCA I and II).
| Compound ID | Target Isoform | Kᵢ (nM) | Off-Target Isoform | Kᵢ (nM) | Selectivity Index (Off-Target Kᵢ / Target Kᵢ) | Reference |
| 11c | hCA IX | 8.4 | hCA I | 442.3 | 52.7 | [9] |
| hCA II | 154.8 | 18.4 | [9] | |||
| 13b | hCA IX | 5.5 | hCA I | 92.1 | 16.7 | [9] |
| hCA II | 58.4 | 10.6 | [9] | |||
| 13c | hCA II | 7.3 | hCA IX | 18.6 | 0.4 (More potent on hCA II) | [9] |
| hCA XII | 8.7 | 0.8 (More potent on hCA II) | [9] |
Table 1: Comparative inhibitory activities and selectivity of quinoline-based sulfonamides against human carbonic anhydrase isoforms. Data extracted from El-Sayed et al., 2021.
Detailed Protocol: Stopped-Flow Assay for Measuring CA Inhibition
This protocol describes a standard method for determining the inhibitory potency of quinoline-8-sulfonamides against CA isoforms by measuring the enzyme-catalyzed CO₂ hydration.
Principle: The assay monitors the drop in pH associated with the production of protons during CO₂ hydration. The initial rate of this reaction is measured by observing the change in absorbance of a pH indicator dye. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions.
Materials:
-
Purified recombinant human CA isoform (e.g., hCA II, hCA IX)
-
Quinoline-8-sulfonamide inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 10 mM HEPES or TRIS, pH 7.4, containing 20 mM NaClO₄
-
pH Indicator: 0.2 mM p-Nitrophenol in Assay Buffer
-
Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through Milli-Q water for 30 min on ice)
-
Stopped-flow spectrophotometer
Experimental Workflow:
Caption: Workflow for CA inhibition measurement using a stopped-flow assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a range of inhibitor concentrations (e.g., 0.1 nM to 100 µM) by serial dilution of the stock solution. The final DMSO concentration in the assay should be kept constant and low (<0.5%).
-
Prepare the enzyme solution by diluting the purified CA isoform in Assay Buffer to a final concentration that yields a robust and linear signal (typically in the low nanomolar range). Add the pH indicator to this solution.
-
-
Assay Execution:
-
For each inhibitor concentration, mix the inhibitor with the enzyme-indicator solution and incubate at room temperature for a defined period (e.g., 10 minutes) to allow for binding equilibrium.
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂-saturated water substrate.
-
Initiate the instrument run. The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is recorded over time (e.g., at 400 nm for p-Nitrophenol).
-
Run a control reaction with no inhibitor (DMSO vehicle only) to determine the 100% activity level. Run a blank with no enzyme to measure the uncatalyzed reaction rate.
-
-
Data Analysis and Interpretation:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the slope of the linear phase of the kinetic trace.
-
Subtract the uncatalyzed rate from all enzyme-catalyzed rates.
-
Express the data as a percentage of the uninhibited control activity.
-
Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration ([S]) and the enzyme's Michaelis constant (Kₘ).
-
Section 3: Application Focus: Modulation of Pyruvate Kinase M2 (PKM2)
Scientific Background
Pyruvate Kinase M2 (PKM2) is a glycolytic enzyme that catalyzes the final rate-limiting step of glycolysis. In cancer cells, PKM2 is preferentially expressed and exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[10] The dimeric form diverts glycolytic intermediates into biosynthetic pathways that support rapid cell proliferation.[11] Therefore, inhibiting or modulating PKM2 activity is an attractive strategy for cancer therapy. Quinoline-8-sulfonamides have been identified as novel PKM2 modulators that can reduce intracellular pyruvate levels and exhibit selective cytotoxicity toward cancer cells.[12][13]
Data Presentation: Cytotoxicity of a PKM2-Targeting Compound
The functional downstream effect of PKM2 modulation is often assessed by measuring the compound's impact on cancer cell viability.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| C32 | Amelanotic Melanoma | 520 | [12] |
| COLO829 | Melanotic Melanoma | 376 | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 609 | [12] |
| U87-MG | Glioblastoma | 756 | [12] |
| A549 | Lung Cancer | 496 | [12] |
Table 2: Cytotoxic activity (IC₅₀) of quinoline-8-sulfonamide derivative 9a against various human cancer cell lines after 72 hours of exposure. Data from Marciniec et al., 2023.
Detailed Protocol: Cell-Based Assay for PKM2 Modulation via Pyruvate Measurement
This protocol provides a method to indirectly measure the inhibition of PKM2 in a cellular context by quantifying the change in intracellular pyruvate concentration.
Principle: Inhibition of PKM2 activity leads to a decrease in the production of pyruvate. This change can be measured in cell lysates using a coupled enzymatic assay where pyruvate is a substrate for a reaction that generates a fluorescent or colorimetric signal.
Materials:
-
Human cancer cell line known to express PKM2 (e.g., A549)
-
Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
Quinoline-8-sulfonamide test compound
-
Phosphate-Buffered Saline (PBS)
-
Commercial Pyruvate Assay Kit (e.g., Abcam ab65342 or similar), which typically includes:
-
Pyruvate Assay Buffer
-
Pyruvate Probe (e.g., Red-fluorescent)
-
Enzyme Mix
-
Pyruvate Standard
-
-
96-well black plates (for fluorescence)
-
Fluorometric plate reader (e.g., Ex/Em = 535/587 nm)
Experimental Workflow:
Caption: Workflow for cell-based measurement of PKM2 modulation.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed A549 cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
After overnight incubation, replace the medium with fresh medium containing serial dilutions of the quinoline-8-sulfonamide compound or a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).[12]
-
-
Sample Preparation:
-
After incubation, gently aspirate the medium and wash the cells twice with cold PBS.
-
Add the specified volume of Pyruvate Assay Buffer to each well to lyse the cells.
-
Transfer the lysate to a microcentrifuge tube and spin down to pellet insoluble material.
-
Transfer the clear supernatant (which contains the intracellular pyruvate) to a new 96-well black plate.
-
-
Pyruvate Quantification:
-
Prepare a pyruvate standard curve according to the kit manufacturer's instructions.
-
Prepare a master reaction mix containing the Assay Buffer, Pyruvate Probe, and Enzyme Mix.
-
Add the reaction mix to each well containing the sample lysate and the standards.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Analysis and Interpretation:
-
Measure the fluorescence using a plate reader at the specified wavelengths.
-
Subtract the blank reading from all sample and standard readings.
-
Plot the standard curve and determine the concentration of pyruvate in each sample.
-
Normalize the pyruvate concentration to the amount of protein in each sample (determined by a separate BCA or Bradford assay) or cell number.
-
A statistically significant decrease in normalized pyruvate levels in compound-treated cells compared to vehicle-treated cells indicates successful modulation of PKM2 activity.[13]
-
References
-
El-Sayed, M. F., Abbas, S. H., El-Adl, K., Al-Warhi, T., Al-Tamimi, A. M., Anouar, E. H., ... & El-Gamal, M. I. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(20), 6239. [Link]
-
Marciniec, K., Maślankiewicz, A., Nowak, M., & Kusz, J. (2012). Quinoline-8-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2826. [Link]
-
Thirumal, S., Chinnam, S., Kumar, D. P., Shankaraiah, N., & Nagesh, N. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1216-1224. [Link]
-
Marciniec, K., Maślankiewicz, A., Nowak, M., & Kusz, J. (2012). Quinoline-8-sulfonamide. PubMed, PMID: 23125632. [Link]
-
Bibi, N., Saleem, M., Shaukat, A., Khan, I., Khan, A., Al-Harrasi, A., ... & Seo, S. Y. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC advances, 14(14), 9923-9937. [Link]
-
El-Sayed, M. F., Abbas, S. H., El-Adl, K., Al-Warhi, T., Al-Tamimi, A. M., Anouar, E. H., ... & El-Gamal, M. I. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules, 26(20), 6239. [Link]
-
De, B., De, A., & Roy, K. (2009). QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents. QSAR & Combinatorial Science, 28(11‐12), 1414-1421. [Link]
-
Thirumal, S., Chinnam, S., Kumar, D. P., Shankaraiah, N., & Nagesh, N. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1216-1224. [Link]
-
Al-Warhi, T., Rizk, O., El-Gamal, M. I., & Anouar, E. H. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
-
Ilardi, E. A., Vitale, P., & Matranga, V. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3328. [Link]
-
Khan, I., Zaib, S., Batool, S., Ibrar, A., Saeed, A., & Seo, S. Y. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC advances, 15(4), 2297-2311. [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2011). Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Arzneimittelforschung, 60(4), 223-229. [Link]
-
Marciniec, K., Rzepka, Z., Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]
-
Marciniec, K., Rzepka, Z., Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed, PMID: 36985481. [Link]
-
El-Sayed, M. F., Abbas, S. H., El-Adl, K., Al-Warhi, T., Al-Tamimi, A. M., Anouar, E. H., ... & El-Gamal, M. I. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. National Institutes of Health. [Link]
-
Marciniec, K., Rzepka, Z., Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central, PMCID: PMC10055745. [Link]
Sources
- 1. N-(4-nitrophenyl)quinoline-8-sulfonamide|329.33 g/mol [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-8-sulfonamide [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 7. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
techniques for evaluating the anti-inflammatory effects of quinoline compounds
Application Note: Evaluation of Anti-Inflammatory Potency in Novel Quinoline Scaffolds
Abstract
Quinoline derivatives (e.g., chloroquine, fluoroquinolones) have transcended their traditional antimicrobial roles to emerge as potent anti-inflammatory agents. Their primary mechanism involves the modulation of the NF-κB and MAPK signaling pathways, leading to the suppression of downstream mediators such as Nitric Oxide (NO), Prostaglandin E2 (PGE2), and cytokines (TNF-α, IL-6). This application note provides a comprehensive, multi-stage workflow for evaluating the anti-inflammatory efficacy of novel quinoline compounds, bridging in silico prediction with in vivo validation.
Phase 1: In Silico Screening (The Filter)
Before benchwork, molecular docking is essential to predict binding affinity against key inflammatory enzymes, specifically Cyclooxygenase-2 (COX-2), which is often overexpressed during inflammation.
Target Selection:
-
Primary Target: COX-2 (PDB ID: 5KIR or similar).
-
Secondary Target: 5-Lipoxygenase (5-LOX).
Protocol:
-
Ligand Preparation: Minimize energy of quinoline structures using DFT (Density Functional Theory) methods.
-
Protein Preparation: Remove water molecules and co-crystallized ligands from the PDB structure; add polar hydrogens.
-
Docking: Perform rigid-receptor/flexible-ligand docking.
-
Threshold: Compounds with binding energy < -7.0 kcal/mol and specific H-bond interactions with Arg120 or Tyr355 (COX-2 active site) should proceed to in vitro testing.
Phase 2: In Vitro Validation (The Engine)
The murine macrophage cell line RAW 264.7 is the industry standard for inflammation screening.[1] Upon stimulation with Lipopolysaccharide (LPS), these cells mimic the innate immune response, releasing NO and cytokines.
Experimental Workflow Diagram
Figure 1: High-throughput screening workflow for quinoline compounds using RAW 264.7 macrophages.
Protocol 1: The Griess Assay (Nitric Oxide Screen)
Rationale: NO is a stable proxy for iNOS activity. It is the fastest, most cost-effective primary screen.
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Replace media with fresh DMEM containing the Quinoline compound (0.1, 1, 10, 50 µM). Include a Dexamethasone (10 µM) positive control.
-
Induction: After 1 hour of pre-treatment, add LPS (final conc. 1 µg/mL). Incubate for 24 hours.
-
Measurement:
-
Mix 100 µL of culture supernatant with 100 µL of Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).
-
Incubate 10 mins at Room Temp (Dark).
-
Measure Absorbance at 540 nm .
-
-
Calculation: Determine concentration using a Sodium Nitrite (
) standard curve.
Protocol 2: Cytotoxicity Check (The "False Positive" Trap)
Critical: A reduction in NO can be caused by cell death rather than anti-inflammatory activity. You must calculate the Selectivity Index (SI).
-
Remove supernatant for Griess assay.
-
Add MTT reagent (0.5 mg/mL) to the remaining cells. Incubate 4h.
-
Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Acceptance Criteria: Cell viability must be >80% at the IC50 concentration for NO inhibition.
Phase 3: Mechanistic Elucidation (The "Why")
Quinolines typically act by blocking the phosphorylation of IκB, preventing the nuclear translocation of NF-κB (p65/p50).
NF-κB Signaling Pathway Diagram
Figure 2: Proposed mechanism of action. Quinolines often inhibit the IKK complex, preventing IκB degradation and subsequent inflammatory gene transcription.
Western Blot Targets: To validate this mechanism, lysate cells after 1-2 hours of LPS induction and blot for:
-
p-IκBα / Total IκBα: Expect increased total IκBα and decreased p-IκBα in treated cells.
-
p-p65 (Nuclear Fraction): Expect reduced levels in the nucleus.
-
COX-2 / iNOS: Expect dose-dependent downregulation.[2]
Phase 4: In Vivo Confirmation (The Proof)
The Carrageenan-Induced Paw Edema model is the standard for acute inflammation. It is biphasic:
-
Early Phase (0-2h): Histamine/Serotonin release.
-
Late Phase (3-5h): Prostaglandin release (COX-2 mediated). This is the primary window for quinoline efficacy.
Protocol:
-
Animals: Male Swiss albino mice (25-30g) or Wistar rats. Group size
. -
Dosing: Administer Quinoline (e.g., 20, 40 mg/kg p.o.) 1 hour prior to induction. Control: Vehicle (Saline/CMC). Positive Control: Indomethacin (10 mg/kg).
-
Induction: Inject 50 µL (mice) or 100 µL (rats) of 1% λ-carrageenan in saline into the subplantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at
(baseline), 1, 2, 3, and 4 hours. -
Data Analysis: Calculate % Inhibition of Edema:
Where is mean edema volume of control and is mean edema volume of treated group.[3][4]
Summary of Key Metrics
| Assay | Metric | Desired Outcome for Hit Candidate |
| Docking | Binding Energy | |
| Griess | NO Production | |
| MTT | Cell Viability | |
| Western Blot | p-p65 (Nuclear) | Significant reduction vs. LPS control |
| In Vivo | Paw Edema |
References
-
Wang, L. et al. (2020). "Quinoline derivatives as potent anti-inflammatory agents: Inhibition of NF-κB signaling."[2][5] European Journal of Medicinal Chemistry. Link
-
Jung, Y. et al. (2012). "8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling."[2] Acta Pharmacologica Sinica. Link
-
Posadas, I. et al. (2000). "Microglial activation by carrageenan: a role for p38 MAPK and NF-kappaB." Molecular Pharmacology. Link
-
Green, L.C. et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry. (The standard Griess Protocol source).[6] Link
-
Morris, C.J. (2003). "Carrageenan-induced paw edema in the rat and mouse." Methods in Molecular Biology. Link
Sources
- 1. jkb.ub.ac.id [jkb.ub.ac.id]
- 2. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Design of Carbonic Anhydrase Inhibitors Utilizing the 8-(Methylsulfonyl)quinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Enduring Therapeutic Relevance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[2] With 15 known human isoforms exhibiting distinct tissue distribution and subcellular localization, the targeted inhibition of specific CAs has emerged as a powerful therapeutic strategy for a range of pathologies.[1][3] Clinically established applications of carbonic anhydrase inhibitors (CAIs) include the treatment of glaucoma, epilepsy, altitude sickness, and idiopathic intracranial hypertension.[3] The quinoline scaffold, a heterocyclic aromatic structure, has a rich history in medicinal chemistry, forming the basis of numerous drugs with diverse biological activities.[1][3] More recently, quinoline derivatives have garnered significant attention as a promising scaffold for the design of potent and selective carbonic anhydrase inhibitors.[1][3] This guide focuses on the strategic incorporation of the 8-(methylsulfonyl)quinoline moiety in the design and development of novel CAIs.
The this compound Scaffold: A Privileged Motif for CA Inhibition
The design of potent and selective CAIs often relies on the "tail approach," where a zinc-binding group (ZBG) is tethered to a scaffold that can be modified to achieve desired physicochemical properties and isoform selectivity.[1][3] While the sulfonamide group is the archetypal ZBG for CAIs, interacting directly with the active site zinc ion, the quinoline ring itself provides a versatile platform for establishing additional interactions within the enzyme's active site.[1][3] The 8-(methylsulfonyl) group introduces a key functional element that can influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby modulating its inhibitory profile.
Mechanism of Action: A Dual-Pronged Approach to Inhibition
The inhibitory action of this compound-based CAIs is predicated on a two-fold interaction with the enzyme's active site.
-
Zinc Binding: For sulfonamide-containing derivatives, the primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide group to the catalytic Zn(II) ion in the active site.[1][3] This interaction displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle.
-
Scaffold-Mediated Interactions: The quinoline ring and its substituents engage in additional non-covalent interactions with amino acid residues lining the active site cavity. Computational docking studies of quinoline-based inhibitors have revealed potential hydrogen bonding and π-π stacking interactions with key residues such as Thr199 and His94.[4] These secondary interactions are critical for enhancing binding affinity and conferring isoform selectivity.
Figure 1: Proposed binding mode of an this compound-based inhibitor.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
The following is a representative protocol for the synthesis of this compound derivatives, based on established synthetic methodologies for related quinoline compounds.
Step 1: Sulfonation of Quinoline to 8-Quinolinesulfonic Acid
This procedure is adapted from established methods for the sulfonation of quinoline.
-
To a three-necked flask equipped with a stirrer and a dropping funnel, add 250 g of 65% fuming sulfuric acid.
-
Slowly add 100 g of quinoline to the stirred sulfuric acid, maintaining the temperature below 60°C. The addition should be completed over approximately 3 hours.
-
After the addition is complete, continue stirring for another 30 minutes.
-
Slowly heat the reaction mixture to 120°C and maintain this temperature for 3 hours.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, prepare 400 g of ice water. Slowly and carefully add the sulfonated mixture to the ice water with vigorous stirring.
-
Cool the resulting mixture to approximately 5°C to precipitate the 8-quinolinesulfonic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to yield 8-quinolinesulfonic acid.
Step 2: Conversion of 8-Quinolinesulfonic Acid to this compound
This step involves the conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with a methylating agent.
-
Suspend the dried 8-quinolinesulfonic acid in an excess of thionyl chloride.
-
Gently reflux the mixture until the solid dissolves and the evolution of gas ceases, indicating the formation of 8-quinolinesulfonyl chloride.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude 8-quinolinesulfonyl chloride in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add a methylating agent, such as methylmagnesium bromide or methyl lithium, dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Step 3: Further Derivatization (Example: Amination)
The this compound scaffold can be further functionalized to introduce a zinc-binding group, such as a sulfonamide. This often involves the introduction of an amino group that can be subsequently sulfonated.
Figure 2: Synthetic workflow for this compound-based inhibitors.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized compounds against various human carbonic anhydrase isoforms. The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX)
-
4-Nitrophenyl acetate (NPA) substrate
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Synthesized inhibitor compounds
-
Acetazolamide (standard CA inhibitor)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of NPA in a minimal amount of acetonitrile.
-
Prepare stock solutions of the inhibitor compounds and acetazolamide in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 160 µL of assay buffer to each well.
-
Add 10 µL of various concentrations of the inhibitor compounds (typically in a serial dilution) to the sample wells.
-
Add 10 µL of DMSO to the control wells (no inhibitor).
-
Add 10 µL of various concentrations of acetazolamide to the standard inhibitor wells.
-
Add 10 µL of the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
-
Initiation and Measurement of the Reaction:
-
Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400 nm at 30-second intervals for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
-
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The inhibitory activities of a series of 8-substituted quinoline derivatives against four human carbonic anhydrase isoforms are presented in the table below. This data, adapted from Thacker et al. (2019), provides a valuable starting point for understanding the structure-activity relationships of this class of inhibitors.[3]
| Compound | R Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IV Ki (nM) | hCA IX Ki (nM) |
| 5a | 4-Nitrobenzyl | 640.7 | 88.4 | 691.5 | >10,000 |
| 5b | 2-Bromobenzyl | 444.4 | 85.7 | 3927 | >10,000 |
| 5h | Methyl | 61.9 | 33.0 | 1749 | >10,000 |
| AAZ | (Standard) | 250 | 12.1 | 74 | 25.8 |
Key SAR Insights:
-
Small Alkyl Substituents are Favorable: Compound 5h , with a small methyl group at the 8-position, demonstrated the most potent inhibition against hCA I and hCA II.[3]
-
Bulky Substituents Can Decrease Potency: The introduction of bulkier benzyl groups, as in compounds 5a and 5b , generally led to a decrease in inhibitory activity against hCA I and IV compared to the methyl-substituted analog.[3]
-
Selectivity Profile: The synthesized compounds showed selectivity for cytosolic isoforms hCA I and II over the membrane-bound hCA IV and the tumor-associated hCA IX.[3] Notably, none of the tested compounds exhibited significant inhibition of hCA IX.[3]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel and selective carbonic anhydrase inhibitors. The synthetic accessibility of this scaffold allows for systematic modifications to explore the structure-activity landscape and optimize the inhibitory profile against specific CA isoforms. Future research should focus on the synthesis and evaluation of a broader range of derivatives to further elucidate the SAR and to develop inhibitors with enhanced potency and selectivity, particularly for disease-relevant isoforms such as hCA IX. The integration of computational modeling with empirical testing will be instrumental in guiding the rational design of the next generation of quinoline-based CAIs.
References
-
Thacker, P. S., Shaikh, P., Angeli, A., Arifuddin, M., & Supuran, C. T. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172–1177. [Link]
-
Srivastava, S., et al. (2004). QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents. Bioorganic & Medicinal Chemistry, 12(11), 2893-2899. [Link]
-
Al-Ghorbani, M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 22(20), 11119. [Link]
-
The Pharmacist Academy. (2023, September 25). Carbonic Anhydrase Inhibitors - All you need to know [Video]. YouTube. [Link]
-
Kumar, R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. [Link]
-
Ali, A., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1165-1180. [Link]
-
Khan, K. M., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 580133. [Link]
-
Thacker, P. S., Shaikh, P., Angeli, A., Arifuddin, M., & Supuran, C. T. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PMC, 34(1), 1172–1177. [Link]
-
Abdel-Gawad, N. M., et al. (2020). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1035-1044. [Link]
- Preparation method of 8-hydroxyquinoline. (2019). CN109824871A.
-
Bar-Am, O., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Organic & Biomolecular Chemistry, 19(2), 297-302. [Link]
-
Angeli, A., et al. (2018). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Chemical Communications, 54(52), 7239-7242. [Link]
-
An, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2445. [Link]
-
McKenna, R., & Supuran, C. T. (2014). Crystallography and Its Impact on Carbonic Anhydrase Research. BioMed Research International, 2014, 876930. [Link]
-
Fisher, S. Z., et al. (2019). The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery from Fragment Screening. Molecules, 24(18), 3369. [Link]
Sources
- 1. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 4. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Substituted Quinolines
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Regioselectivity and Purification Challenges in C8-Functionalization
Introduction: The "Peri-Position" Conundrum
Welcome to the technical guide for 8-substituted quinoline synthesis. If you are here, you are likely facing one of two problems:
-
Regioselectivity Failure: Your C-H activation attempts are yielding C2-substituted products (the thermodynamic sink) or C5 mixtures.
-
Purification Nightmares: Your product is chelating to your chromatography stationary phase or carrying residual catalyst metals.
The C8 position (peri-position) presents a unique "perfect storm" of synthetic difficulty. It suffers from peri-strain (steric clash with the C1-nitrogen lone pair) and lacks the natural electrophilicity of C5/C8 seen in standard SEAr reactions, while being outcompeted by C2 in standard coordination-directed lithiation.
This guide provides self-validating protocols to bypass these intrinsic biases.
Module 1: The Modern Approach (C-H Activation)
The Issue: Direct metal-catalyzed functionalization of quinolines almost exclusively favors the C2 position due to the nitrogen lone pair directing the metal center (cyclometalation) to the most accessible adjacent carbon.
The Solution: The N-Oxide "Stepping Stone" Strategy . By oxidizing the quinoline nitrogen, you alter the coordination geometry. The oxygen atom of the N-oxide acts as a directing group (DG) that forms a favorable 5-membered metallacycle with the C8 position, enabling high regioselectivity with Rh(III) or Ir(III) catalysts.
Strategic Decision Tree
Figure 1: Decision logic for overcoming C2-bias in quinoline functionalization. The N-oxide route is the primary robust method for C8 selectivity.
Validated Protocol: Rh(III)-Catalyzed C8-Arylation of Quinoline N-Oxide
This protocol is adapted from high-reliability literature sources (e.g., J. Am. Chem. Soc.) and optimized for reproducibility.
Reagents:
-
Quinoline N-oxide (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%) - Critical for cationic active species generation
-
Ag₂CO₃ (1.0 equiv) - Oxidant/Base
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Activation: In a glovebox or under Ar, mix [Cp*RhCl₂]₂ and AgSbF₆ in DCE. Stir for 10 mins. The solution should turn turbid (formation of AgCl).
-
Why? This generates the cationic species [Cp*Rh(III)]2+, which is the active catalyst capable of coordinating the N-oxide oxygen.
-
-
Addition: Add the Quinoline N-oxide, Aryl Iodide, and Ag₂CO₃. Seal the tube.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Checkpoint: Monitor by TLC. The N-oxide is much more polar than the starting quinoline.
-
-
Deoxygenation (The "Step Down"): Once the C8-arylated N-oxide is isolated, reduce it back to the quinoline.
-
Method: Dissolve in MeOH, add Zn dust (5 equiv) and saturated NH₄Cl. Stir at RT for 1 hour.
-
Troubleshooting Table: C-H Activation
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled (<10% Yield) | Catalyst Poisoning or Moisture | Ensure AgSbF₆ is dry (hygroscopic). Use molecular sieves in DCE. |
| C2 Product Observed | N-Oxide Reduced in situ | Avoid phosphine ligands which can reduce N-oxides. Stick to Cp* ligands.[1] |
| Low Mass Balance | Coordination to Ag salts | Wash the crude filter cake extensively with MeOH/DCM 1:1. The product often sticks to Ag salts. |
Module 2: The Classical Route (Skraup & Friedländer)
The Issue: If C-H activation fails, you must build the ring. The Skraup synthesis is notorious for being "violent" (exothermic) and yielding tar. Furthermore, using meta-substituted anilines yields a mixture of 5- and 7-substituted quinolines, not 8-substituted.
The Requirement: To get an 8-substituted quinoline via cyclization, you must start with an ortho-substituted aniline.
Protocol: Modified Skraup for 8-Substituted Quinolines
To avoid the "violent" exotherm and improve yield, use the Sulfo-Mix Modification .
Reagents:
-
Ortho-substituted aniline (e.g., 2-methylaniline for 8-methylquinoline).
-
Glycerol (3.0 equiv).
-
Sodium 3-nitrobenzenesulfonate (0.7 equiv) - Replaces nitrobenzene as a milder, water-soluble oxidant.
-
Sulfuric Acid (65% concentration, NOT 98%).
Step-by-Step Methodology:
-
Moderation: Do not mix all reagents at once. Premix glycerol and the aniline.
-
Acid Addition: Add 65% H₂SO₄ dropwise at 0°C.
-
Why? Dilute acid reduces the rate of dehydration of glycerol to acrolein, preventing the "runaway" exotherm.
-
-
Ramp: Heat to 100°C for 1 hour, then 140°C for 3 hours.
-
Checkpoint: If the reaction turns into a solid black "coke" (tar), your heating ramp was too fast.
-
-
Workup: Basify with NaOH to pH 9. Steam distillation is highly recommended for 8-substituted quinolines to separate them from tarry byproducts.
Module 3: Purification & Isolation Challenges
The Issue: 8-Substituted quinolines (especially 8-hydroxy or 8-amino variants) are potent bidentate chelators. They bind to:
-
Silica gel (causing streaking/tailing).
-
Residual metal catalysts (Rh, Pd, Cu).
Visualizing the Chelation Trap
Figure 2: Interaction map showing why purification fails. The proximity of the N-lone pair and the C8-substituent creates a "pocket" for binding.
Purification Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Broad/Streaking Bands on Silica | Acidic silica protonating the basic Nitrogen. | Deactivation: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexanes. Run the column with 1% Et₃N in the eluent. |
| Product is Green/Red/Dark (Metal Contamination) | Product has chelated the Rh/Pd catalyst. | EDTA Wash: Dissolve crude in DCM. Wash 3x with 0.1M aqueous EDTA (pH 9). The EDTA competes for the metal. |
| Product won't crystallize | Rotational isomerism or trace impurities. | Salt Formation: Convert the quinoline to its HCl salt (add HCl in ether). The salt often crystallizes instantly. Free-base it later if needed. |
FAQ: Rapid Response
Q: Can I use the Minisci reaction for C8 functionalization? A: Generally, no. Radical alkylation (Minisci) strongly favors C2 and C4 (the most electron-deficient positions). C8 is rarely observed unless C2/C4 are already blocked and the medium is highly acidic to protonate the nitrogen (increasing inductive deactivation).
Q: Why did my Skraup reaction explode? A: You likely used concentrated H₂SO₄ and added reagents too fast. The dehydration of glycerol to acrolein is exothermic, and acrolein polymerization is also exothermic. Use 65% acid and the "Sulfo-Mix" oxidant (see Module 2).
Q: I need to remove the N-oxide after C8 functionalization. PCl₃ is too harsh. Alternatives? A: Yes. PCl₃ can chlorinate the ring. Use Zn/NH₄Cl in Methanol (mild) or Pd/C + H₂ (if your C8 substituent is not an alkene/halide).
References
-
Hwang, H., et al. (2014).[1] "Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone." Journal of the American Chemical Society. Link
-
Stephens, D. E., et al. (2015).[2] "Experimental and Mechanistic Analysis of the Palladium-Catalyzed Oxidative C8-Selective C–H Homocoupling of Quinoline N-Oxides." Chemical Communications.[2] Link
-
Honraedt, A., et al. (2014).[1] "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." PMC (NIH). Link
-
Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines." Chemical Reviews. Link
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link
Sources
Technical Support Center: Optimizing Reactions with Quinoline-8-Sulfonyl Chloride
Welcome to the technical support center for quinoline-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to synthesize my field experience with established chemical principles to help you navigate the nuances of your experimental work and achieve optimal results.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions regarding the handling, storage, and general use of quinoline-8-sulfonyl chloride.
Q1: How should I properly store and handle quinoline-8-sulfonyl chloride?
Quinoline-8-sulfonyl chloride is a moisture-sensitive solid.[1] Proper storage is crucial to maintain its reactivity. It should be kept in a tightly sealed container in a cool, dry place, away from moisture, strong bases, and reducing agents.[2] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, and eye/face protection, should be worn, as the compound is corrosive and can cause severe skin burns and eye damage.[3]
Q2: What are the signs of decomposition for quinoline-8-sulfonyl chloride?
The primary mode of decomposition is hydrolysis to quinoline-8-sulfonic acid. Visually, this may manifest as a change in the physical appearance of the solid, such as clumping or a change in color from its typical white to off-white. A pungent, irritating odor is characteristic of reactive sulfonyl chlorides.[2] For a more definitive assessment, a simple test is to take a small sample and carefully add it to a water-miscible organic solvent like acetone, followed by a few drops of water. If the solution becomes acidic (testable with pH paper), it indicates the presence of sulfonic acid from hydrolysis.
Q3: In what solvents is quinoline-8-sulfonyl chloride soluble and stable for reactions?
Quinoline-8-sulfonyl chloride is typically used in anhydrous aprotic solvents. Anhydrous acetonitrile is a commonly used solvent for reactions with amines to form sulfonamides.[4] Other suitable solvents include dichloromethane (DCM) and tetrahydrofuran (THF), provided they are thoroughly dried. Protic solvents like water and alcohols should be avoided as they will react with the sulfonyl chloride.
Q4: What is the primary application of quinoline-8-sulfonyl chloride?
Its most significant application is in organic synthesis, particularly in the pharmaceutical industry. It is primarily used for the preparation of sulfonamides, which are important intermediates in drug design and medicinal chemistry.[2] It can also be used as an activating agent for carboxylic acids in coupling reactions.[2]
Troubleshooting Guide: Sulfonamide Synthesis
This section provides a detailed, question-and-answer-style guide to troubleshoot common issues encountered during the synthesis of sulfonamides using quinoline-8-sulfonyl chloride.
Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired sulfonamide. What are the likely causes and how can I improve it?
A low yield is one of the most common issues and can stem from several factors. A systematic approach to troubleshooting is essential.
1. Reagent Quality and Stoichiometry:
-
Cause: The primary culprit is often the degradation of quinoline-8-sulfonyl chloride due to moisture. Hydrolysis to the unreactive quinoline-8-sulfonic acid will directly lead to lower yields.
-
Solution:
-
Always use a fresh bottle of quinoline-8-sulfonyl chloride or ensure your existing stock has been properly stored.
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Ensure all glassware is oven-dried before use.
-
Use anhydrous solvents.
-
-
Insight: The stoichiometry of the amine is also critical. For primary and secondary amines, at least two equivalents are often used: one to react with the sulfonyl chloride and the second to act as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used with an excess of a non-nucleophilic base like triethylamine or pyridine.[4]
2. Reaction Conditions:
-
Cause: Suboptimal temperature or reaction time can lead to incomplete conversion.
-
Solution:
-
Most sulfonamide formations with quinoline-8-sulfonyl chloride proceed well at room temperature.[4] However, for less reactive (e.g., sterically hindered or electron-deficient) amines, gentle heating (e.g., 40-50 °C) may be necessary.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A typical reaction time is 24 hours at room temperature.[4]
-
-
Insight: Increasing the temperature too much can lead to side reactions and decomposition of the starting material or product.
3. Inefficient Mixing:
-
Cause: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and an incomplete reaction.
-
Solution: Ensure vigorous stirring throughout the reaction, especially if the starting materials or products are not fully soluble in the chosen solvent.
Impurity Profile and Purification Challenges
Q: My crude product shows multiple spots on TLC, and I'm having difficulty purifying it. What are the common impurities and how can I remove them?
1. Common Impurities:
-
Quinoline-8-sulfonic acid: This is the hydrolysis product of the starting material. It is highly polar and often insoluble in organic solvents used for extraction.
-
Unreacted Amine: If an excess of the amine is used, it will be present in the crude product.
-
Di-sulfonylation Product (for primary amines): Although less common, it's possible for a primary amine to react with two molecules of the sulfonyl chloride, especially if the base is not strong enough or is added too slowly.
2. Purification Strategies:
-
Aqueous Workup:
-
Problem: Difficulty in separating the product from the aqueous layer or formation of emulsions.
-
Solution: After quenching the reaction with water, the pH can be adjusted to facilitate separation. Acidifying the aqueous layer (e.g., with 1M HCl) will protonate any unreacted amine, making it water-soluble. Conversely, basifying the aqueous layer (e.g., with saturated sodium bicarbonate) can help to remove the acidic quinoline-8-sulfonic acid. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.[5]
-
-
Recrystallization:
-
Problem: Choosing an appropriate solvent system.
-
Solution: Methanol is often a good starting point for the recrystallization of quinoline-sulfonamides.[4] A solvent screen with small amounts of the crude product is recommended to find the optimal solvent or solvent pair.
-
-
Column Chromatography:
-
Problem: Poor separation of the product from impurities.
-
Solution: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The highly polar quinoline-8-sulfonic acid will typically remain at the baseline.
-
Chemoselectivity Issues
Q: I am reacting quinoline-8-sulfonyl chloride with a substrate that has both an amine and a hydroxyl group. Which group will react preferentially?
-
Observation: In molecules containing both amino and hydroxyl functionalities, the reaction with sulfonyl chlorides can be chemoselective.
-
Expected Outcome: Generally, the reaction will favor the formation of the sulfonate ester over the sulfonamide. This is an important consideration when designing synthetic routes for polyfunctional molecules.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Quinoline-8-sulfonamides
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the amine (2.0 mmol) in anhydrous acetonitrile (10 mL) in an oven-dried flask under an inert atmosphere, add quinoline-8-sulfonyl chloride (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL).
-
Extract the aqueous mixture with an organic solvent such as chloroform or ethyl acetate (3 x 20 mL).[6]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from methanol) or by column chromatography.[4][6]
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Acetonitrile, DCM, or THF | Aprotic and will not react with the sulfonyl chloride. |
| Base | Excess Amine or Triethylamine/Pyridine | Neutralizes the HCl byproduct. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with minimizing side reactions. |
| Stoichiometry | 1:2 (Sulfonyl Chloride:Amine) | Ensures complete reaction and acts as a base. |
Visualizing the Workflow and Key Concepts
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
General Reaction Scheme for Sulfonamide Formation
Caption: General reaction for the synthesis of sulfonamides.
References
-
Barrett, J. F. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
Keefer, L. K. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Journal of Physical Organic Chemistry. [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]
-
National Center for Biotechnology Information. (Date unavailable). 8-Quinolinesulfonyl chloride. PubChem Compound Database. [Link]
-
Nowak, K., & Różalski, M. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
-
Patel, S. K., & Parmar, N. J. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (Date unavailable). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. [Link]
-
ResearchGate. (Date unavailable). Quinoline-8-sulfonamide. [Link]
-
Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
- Tanaka, H. (2005). Method for producing quinoline-8-sulfonyl chloride.
Sources
- 1. labproinc.com [labproinc.com]
- 2. guidechem.com [guidechem.com]
- 3. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Navigating the Skraup Synthesis: A Technical Support Guide for Optimizing Quinoline Derivative Yields
From the desk of a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies for the Skraup synthesis of quinolines. The classical Skraup reaction, while powerful, is notorious for its vigorous nature and potential for low yields. This resource moves beyond simple procedural outlines to explain the underlying chemical principles governing the reaction's success, empowering you to diagnose issues and rationally design process improvements.
Foundational Principles: The Mechanism of the Skraup Synthesis
A firm grasp of the reaction mechanism is the first step toward effective troubleshooting. The Skraup synthesis is a multi-step process that transforms an aromatic amine into a quinoline derivative.[1][2][3]
The key stages are:
-
Dehydration: Glycerol is dehydrated by concentrated sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein.[1][2][4]
-
Michael Addition: The aromatic amine performs a nucleophilic conjugate addition to acrolein.[2][4]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, closing the ring to form a dihydroquinoline.[2][4]
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline product.[2][4] The oxidizing agent is typically nitrobenzene, which is concurrently reduced to aniline and can re-enter the reaction.[2]
This sequence of events, particularly the initial dehydration and the final oxidation, is highly energetic and is the source of many of the challenges associated with this synthesis.
Caption: Figure 1: Simplified Skraup Reaction Mechanism
Troubleshooting Guide: From Violent Reactions to Vanishing Yields
This section addresses the most common issues encountered during the Skraup synthesis in a practical question-and-answer format.
Q1: My reaction is uncontrollably violent and exothermic. How can I moderate it?
This is the most frequently cited problem with the Skraup synthesis.[2][3][5] The vigorous exotherm is a result of the rapid dehydration of glycerol and the subsequent oxidation step. Uncontrolled, this can lead to loss of material and significant safety hazards.[5][6]
Causality & Solution:
The key is to slow down the reaction rate without compromising the conditions necessary for each step to proceed.
-
Use of a Moderator: The addition of a moderator is the most effective and widely adopted solution. Ferrous sulfate (FeSO₄) is the classic choice, as it is believed to act as an oxygen carrier, smoothing out the oxidation step and extending the reaction over a longer period.[5][7][8] Other moderators like boric acid or various iron oxides have also been successfully employed.[2][7][9]
-
Controlled Reagent Addition: The order and rate of addition are critical. A proven sequence is to add the aromatic amine, the moderator (e.g., FeSO₄), and glycerol to the flask first. Then, add the concentrated sulfuric acid slowly and with efficient cooling to manage the initial heat of mixing.[5][8]
-
Gradual Heating: Do not apply aggressive heating from the outset. Gently heat the mixture to initiate the reaction. Often, you will observe the onset of boiling, at which point the external heat source should be removed.[7][8] The reaction's own exotherm will sustain it for a period. Reapply heat only after this initial surge has subsided to maintain a gentle reflux.[6]
Q2: My yield is very low, and the main product is an intractable tar. What is causing this and how can I fix it?
Low yields and tar formation are intrinsically linked, often stemming from improper temperature control and the polymerization of the highly reactive acrolein intermediate.[7]
Causality & Solution:
-
Inefficient Acrolein Formation: The dehydration of glycerol requires a sufficiently high temperature and strong acid concentration. If the temperature is too low, this initial step is inefficient, leading to a stalled reaction.
-
Acrolein Polymerization: Conversely, excessively high temperatures or localized hotspots can cause the formed acrolein to polymerize, which is a primary source of tar.[7][10]
-
Optimizing Temperature Profile: A two-stage temperature profile can be beneficial. An initial heating period at a lower temperature (e.g., 140-150°C) allows for the controlled formation of the dihydroquinoline intermediate, followed by an increase in temperature (e.g., 160-170°C) to drive the final oxidation and push the reaction to completion.[7][11]
-
Purity of Glycerol: The presence of water in the glycerol can significantly lower the yield.[5] It is crucial to use anhydrous or "dynamite" grade glycerol (containing less than 0.5% water) for optimal results.[5] Standard USP grade glycerol may contain up to 5% water and can be detrimental.[5]
Caption: Figure 2: Troubleshooting Low Yields
Q3: I am observing significant side products. What are they and how can I minimize them?
Side product formation often arises from the reactivity of the aniline starting material and the intermediates under harsh acidic and oxidative conditions.
Causality & Solution:
-
Alternative Oxidizing Agents: While nitrobenzene is traditional, it can lead to a violent reaction and the production of aniline as a byproduct.[2][12] Arsenic acid (As₂O₅) is a classic alternative that often results in a less violent and cleaner reaction.[3][13] More modern approaches have utilized iodine, which can be effective in catalytic amounts and may offer a milder alternative.[8][9][14]
-
Substituent Effects: The electronic nature of substituents on the aniline ring can influence the reaction outcome. Strongly electron-withdrawing groups can hinder the cyclization step.[13] In such cases, exploring alternative quinoline syntheses like the Combes or Friedländer might be more fruitful.
-
Work-up Procedure: A robust work-up is essential for isolating the desired product from unreacted starting materials and byproducts. After cooling and diluting the reaction mixture, careful neutralization with a strong base (e.g., NaOH solution) is required. The quinoline product is typically isolated via steam distillation, which effectively separates it from non-volatile tars and inorganic salts.[6]
Frequently Asked Questions (FAQs)
-
Can I use a substitute for glycerol? Yes, the Doebner-von Miller reaction is a well-known variation that uses α,β-unsaturated aldehydes or ketones (like crotonaldehyde) in place of glycerol.[9][10] This modification can be advantageous for synthesizing substituted quinolines, but it is also prone to polymerization of the carbonyl compound.[10]
-
What is the role of nitrobenzene besides being an oxidizing agent? In many procedures, nitrobenzene also serves as a high-boiling solvent, helping to maintain the necessary reaction temperature.[3][13]
-
Are there modern, "greener" alternatives to the classical conditions? Yes, recent research has focused on improving the environmental footprint of the Skraup synthesis. The use of ionic liquids as both solvent and catalyst has been shown to improve reaction outcomes.[10] Additionally, microwave irradiation has been employed to accelerate the reaction, often leading to higher yields and shorter reaction times.[9][10]
Optimized Experimental Protocol: Synthesis of Quinoline
This protocol incorporates several of the troubleshooting measures discussed above for a more controlled and higher-yield synthesis.
Safety First: The Skraup synthesis is hazardous.[6] This procedure must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Handle concentrated sulfuric acid, aniline, and nitrobenzene with extreme care.
Reagents & Equipment:
-
Aniline
-
Anhydrous ("Dynamite") Glycerol
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Concentrated Sulfuric Acid (98%)
-
Large round-bottom flask (at least 2-3x the volume of the reactants)
-
Reflux condenser
-
Heating mantle with stirrer
-
Apparatus for steam distillation
Procedure:
-
Charging the Flask: In the round-bottom flask, combine aniline, ferrous sulfate, and anhydrous glycerol.[5]
-
Acid Addition: While stirring and cooling the flask in an ice bath, slowly and carefully add the concentrated sulfuric acid. Ensure the mixture is homogenous before proceeding.[5]
-
Initiation: Attach the reflux condenser. Gently heat the mixture with the heating mantle.
-
Controlled Reaction: Heat until the reaction initiates (indicated by boiling). Immediately remove the heat source. The exothermic nature of the reaction should sustain a vigorous reflux.[8]
-
Reflux: Once the initial exotherm subsides, reapply heat and maintain a gentle reflux for 3-4 hours.[6]
-
Work-up (Quench & Neutralization): Allow the mixture to cool to room temperature. Carefully dilute with a large volume of water.
-
Isolation (Steam Distillation): Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution with cooling. Set up for steam distillation. The first fraction will contain unreacted nitrobenzene. Change the receiver and continue the distillation to collect the quinoline product, which will co-distill with water.[6]
-
Purification: Separate the quinoline layer from the aqueous distillate. Dry the organic layer over anhydrous potassium carbonate or another suitable drying agent. The final product can be purified by vacuum distillation.
Summary of Key Optimization Parameters
| Parameter | Standard Condition | Optimized Approach | Rationale |
| Reaction Control | No moderator | Add Ferrous Sulfate (FeSO₄) or Boric Acid | Tames the violent exotherm by moderating the oxidation step.[2][5][7] |
| Heating | Rapid, direct heating | Gradual heating to initiate, then remove heat source during exotherm | Prevents runaway reaction and reduces tar formation.[7][8] |
| Glycerol Quality | USP Grade Glycerol | Anhydrous ("Dynamite") Glycerol | Water significantly reduces yield; anhydrous conditions are crucial.[5] |
| Oxidizing Agent | Nitrobenzene | Arsenic Acid or Iodine | Can provide a less violent reaction and cleaner product profile.[3][8] |
| Modern Methods | Conventional Heating | Microwave Irradiation or use of Ionic Liquids | Can lead to shorter reaction times, higher yields, and greener conditions.[10] |
By understanding the causality behind common experimental failures and implementing these field-proven strategies, you can transform the Skraup synthesis from a challenging reaction into a reliable and high-yielding tool for accessing the valuable quinoline scaffold.
References
-
Skraup Reaction - YouTube. (2022, January 22). Retrieved from [Link]
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. Retrieved from [Link]
- CN102140078A - Improved scraup method for preparing quinoline or quinoline derivatives - Google Patents.
-
The Skraup Synthesis of Quinolines - Organic Reactions. Retrieved from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
QUINOLINE - Organic Syntheses Procedure. Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Retrieved from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Retrieved from [Link]
-
Preparation and Properties of Quinoline. Retrieved from [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020, February 3). Retrieved from [Link]
-
Skraup reaction - Wikipedia. Retrieved from [Link]
-
The Skraup Synthesis of Quinolines - ResearchGate. Retrieved from [Link]
- US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents.
Sources
- 1. iipseries.org [iipseries.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
addressing regioselectivity issues in Friedländer quinoline synthesis
Welcome to the technical support center for the Friedländer Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity when using unsymmetrical ketones in this classic annulation reaction. Our goal is to provide not just solutions, but a foundational understanding of the mechanistic principles that govern the reaction's outcome.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding regioselectivity in the Friedländer synthesis.
Q1: What is the "regioselectivity problem" in the Friedländer synthesis?
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound that has an α-methylene group.[1] When the second carbonyl component is an unsymmetrical ketone (e.g., 2-butanone, which has α-methyl and α-methylene groups), the condensation can occur on either side of the carbonyl. This leads to the formation of two different constitutional isomers, known as regioisomers. Poor regioselectivity results in a mixture of products, which complicates purification and reduces the yield of the desired compound.[2]
Q2: What is the primary chemical reason for obtaining a mixture of products?
The formation of a mixture is due to two competing reaction pathways originating from the two distinct enolates (or enol equivalents) of the unsymmetrical ketone. The reaction can proceed via condensation at the more substituted α-carbon or the less substituted α-carbon. The final product ratio is determined by the relative activation energies of these competing pathways, which are influenced by factors like steric hindrance, the acidity of the α-protons, and the stability of the resulting products.
Q3: How does the choice of catalyst (acid vs. base) influence which regioisomer is formed?
The catalyst is a critical factor in controlling regioselectivity.[3][4]
-
Base Catalysis: Bases (e.g., KOH, piperidine) promote the formation of an enolate. The reaction often proceeds under thermodynamic control, favoring the formation of the more stable substituted enolate, which can lead to the more substituted quinoline product. However, if there's a large difference in the acidity of the α-protons, the kinetically favored product from the deprotonation of the more acidic proton may be formed.[4]
-
Acid Catalysis: Acids (e.g., p-TsOH, H₂SO₄, Lewis acids) promote the reaction via an enol intermediate or by activating the carbonyl group of the 2-aminoaryl substrate.[3] The outcome under acidic conditions is often governed by the stability of the intermediates in the aldol condensation step.[5]
There is no universal rule, and the optimal catalyst is highly dependent on the specific substrates being used. Empirical screening is often necessary.
Q4: Can I predict the major regioisomer based on the structure of my unsymmetrical ketone?
A preliminary prediction can be made based on two factors:
-
Steric Hindrance: The reaction will often preferentially occur at the less sterically hindered α-carbon. For example, in the reaction of 2-aminobenzaldehyde with 2-butanone, condensation at the methyl group is generally favored over the more hindered methylene group of the ethyl side.
-
Electronic Effects: Electron-withdrawing groups adjacent to one α-position will increase the acidity of those protons, potentially favoring kinetic deprotonation and reaction at that site under basic conditions.
However, these factors can be in opposition, and the only definitive way to know the outcome is through experimentation.
Troubleshooting Guide: Managing Regioisomer Formation
This guide provides a systematic approach to diagnosing and solving regioselectivity issues.
Problem: My reaction produces a nearly 1:1 mixture of regioisomers that is difficult to separate.
-
Underlying Cause: The activation energies for the two competing reaction pathways are very similar under your current reaction conditions. Neither kinetic nor thermodynamic control is dominant.
-
Solution 1: Systematic Screening of Catalysts and Reaction Temperature The most direct approach is to screen a matrix of conditions to identify a set that favors one isomer. The goal is to maximize the energy difference between the two pathways.
-
Rationale: Different catalysts operate through different mechanisms and transition states.[6] Brønsted acids, Lewis acids, and bases can all lead to different isomeric ratios.[2] Temperature modulates kinetic versus thermodynamic control; lower temperatures often favor the kinetic product, while higher temperatures can allow the reaction to equilibrate to the more stable thermodynamic product.[4]
-
Experimental Protocol: See Protocol 1: Condition Screening for Regioselectivity .
-
| Catalyst Type | Examples | Typical Conditions | Potential Outcome / Mechanistic Bias |
| Brønsted Acid | p-TsOH, H₂SO₄, TFA | Toluene or solvent-free, 80-120°C | Often favors the thermodynamically more stable product. |
| Lewis Acid | ZnCl₂, FeCl₃, Sc(OTf)₃ | DCM, Chlorobenzene, 25-80°C | Can chelate to carbonyls, influencing steric accessibility.[3][7] |
| Base | KOH, KOtBu, Piperidine | Ethanol, Toluene, 80-110°C | Can favor the kinetic product (from the most acidic proton) or thermodynamic product (from the most stable enolate).[4] |
| Specialty | Iodine, Ionic Liquids | Solvent-free or specific IL, variable temp. | Can offer unique selectivity profiles through different activation modes.[8][9] |
-
Solution 2: Employ Modern Catalytic Systems Recent research has shown that novel catalytic systems can provide excellent regioselectivity where traditional methods fail.
-
Rationale: Catalysts like metal-organic frameworks (MOFs) can offer shape-selectivity and unique electronic environments due to their defined pore structures and active sites.[10] Ionic liquids can also influence reaction pathways and improve regioselectivity.[6][8]
-
Recommendation: If standard screening fails, consider exploring literature for a specialized catalyst suited to your substrate class. For instance, CuBTC, a copper-based MOF, has been shown to be a highly effective catalyst for the Friedländer synthesis.[10]
-
Problem: The reaction is highly selective, but it yields the undesired regioisomer.
-
Underlying Cause: The intrinsic electronic and steric properties of your substrates create a strong energetic preference for the formation of the unwanted product under all tested conditions.
-
Solution: Implement a Directed Synthesis Strategy When screening fails, the most robust solution is to modify the ketone substrate to force the reaction to occur at a specific α-carbon.
-
Rationale: By temporarily installing an activating or "directing" group on one of the α-carbons, you create an overwhelming electronic bias for the reaction to proceed at that site. This approach moves from optimizing conditions to asserting absolute control over the reaction's course.
-
Key Methodology: The Phosphonate-Directing Group. A well-established method is to introduce a phosphonate group (e.g., -P(O)(OEt)₂) at the desired α-carbon of the ketone.[11] The strong electron-withdrawing nature of the phosphonate group significantly acidifies the attached α-proton, making it the exclusive site of enolization and subsequent condensation. This method provides nearly perfect regiocontrol.[11]
-
Experimental Protocol: See Protocol 2: Phosphonate-Directed Friedländer Synthesis .
-
Mechanistic Pathways and Control Points
Understanding the underlying mechanism is key to troubleshooting. Two primary pathways are proposed for the Friedländer synthesis.[1][12] The regiochemical outcome is decided in the first irreversible C-C bond-forming step.
Caption: Competing mechanistic pathways in the Friedländer synthesis.
The key to controlling regioselectivity is to influence the rate-limiting step. In the Aldol-First Pathway , this is the initial C-C bond formation.[5] In the Schiff Base-First Pathway , it is the intramolecular cyclization. Your choice of catalyst, solvent, and temperature directly impacts the energetics of these steps for the two possible regioisomeric pathways.
Experimental Protocols
Protocol 1: Condition Screening for Regioselectivity
This protocol describes a parallel screening approach to quickly identify optimal conditions.
-
Array Setup: In a parallel synthesis reaction block or a series of identical vials, add the 2-aminoaryl aldehyde/ketone (1.0 eq, e.g., 0.2 mmol) and the unsymmetrical ketone (1.2 eq).
-
Catalyst Addition: To each vial, add a different catalyst (0.1 - 0.2 eq). Screen a diverse set, for example:
-
Vial 1: p-Toluenesulfonic acid (p-TsOH)
-
Vial 2: Potassium hydroxide (KOH)
-
Vial 3: Iodine (I₂)
-
Vial 4: Zinc chloride (ZnCl₂)
-
-
Solvent Addition: Add the chosen solvent (e.g., Toluene, 1.0 M concentration). For solvent-free tests, proceed without solvent.
-
Reaction: Heat all reactions to a set temperature (e.g., 100 °C) and stir for a predetermined time (e.g., 12 hours). It is also advisable to run a parallel set at a lower temperature (e.g., 50 °C).
-
Workup & Analysis:
-
Cool reactions to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Analyze the crude residue by ¹H NMR or GC-MS to determine the ratio of the two regioisomers. Distinctive signals (e.g., aromatic protons adjacent to the nitrogen or methyl group signals on the quinoline core) can be used for integration and ratio determination.
-
-
Optimization: Based on the best result, perform further optimization by varying the temperature and catalyst loading for the most promising condition.
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Technical Support Center: Quinoline Synthesis & Harsh Condition Management
Status: Operational Ticket Focus: Thermal Runaways, Tar Formation, and Regioselectivity Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: Taming the "Black Tar" Reactions
Classical quinoline syntheses (Skraup, Doebner-von Miller) are notorious for their "all-or-nothing" nature. They often require violent reflux in concentrated acids, frequently resulting in a polymerized black tar rather than a crystalline product. This guide bridges the gap between these high-energy classical methods and modern, controlled process engineering. We treat the reaction flask not just as a vessel, but as a thermal system requiring active regulation.
Module 1: Thermal Management (The Skraup Protocol)
The Issue: "My reaction mixture turned into a solid black mass within seconds of heating, and the temperature spiked uncontrollably."
The Diagnosis: You are experiencing a runaway exotherm . The Skraup reaction involves the dehydration of glycerol to acrolein (endothermic) followed by a Michael addition and cyclization (highly exothermic). If the acrolein accumulates before reacting, it triggers a violent, simultaneous cyclization of the entire bulk.
Troubleshooting Protocol: The "Gated" Addition Method
Do not mix all reagents at once. Use this self-validating protocol to prevent accumulation of unreacted intermediates.
Reagents:
-
Aniline (1.0 equiv)
-
Glycerol (3.0 equiv, "Dynamite" grade low-water <0.5%)
-
Nitrobenzene (Oxidant)[1]
-
Sulfuric Acid (H₂SO₄, conc.)[2]
-
Moderator: Ferrous Sulfate (FeSO₄)
Step-by-Step Logic:
-
The Moderator: Add FeSO₄ (0.05 equiv) to the reaction mixture.
-
Why? FeSO₄ acts as an oxygen carrier and radical scavenger, smoothing the oxidation kinetics and preventing the "spike" in reaction rate [1].
-
-
The Initiation Gate: Heat the mixture only until the first sign of reflux or bubbling (approx. 120°C).
-
The "Dead-Man" Switch: Immediately REMOVE the heat source once bubbling starts.
-
Self-Validation: The reaction generates its own heat. If the reflux sustains itself without external heat, the reaction is proceeding correctly. If it boils violently, apply an external wet towel or ice bath immediately.
-
-
Secondary Heating: Only re-apply external heat once the spontaneous boiling subsides (usually 15-30 mins).
Visual Logic: Skraup Safety Loop
Figure 1: Decision logic for managing the Skraup reaction exotherm. Note the critical step of removing heat during the initiation phase.
Module 2: Polymerization Control (Doebner-von Miller)
The Issue: "I am getting low yields and a difficult emulsion during workup. The flask is coated in intractable tar."
The Diagnosis: The α,β-unsaturated carbonyl (often formed in situ) is polymerizing with itself rather than reacting with the aniline. This is favored by the aqueous acidic conditions typically used.
Troubleshooting Protocol: The Biphasic "Trap"
Switch from a single aqueous phase to a Biphasic System . This segregates the reactants to prevent self-polymerization.
Protocol:
-
Aqueous Phase: Dissolve Aniline in 5M HCl.
-
Organic Phase: Dissolve the aldehyde/ketone precursor in Toluene .
-
Process: Vigorously stir the two phases at reflux.
-
Mechanism:[3][4][5][6][7][8][9] The reaction occurs at the interface. The neutral aldehyde stays in the toluene (protected from acid), while the aniline stays in the water. They only meet at the interface to react, and the resulting quinoline (basic) is immediately pulled back into the acidic aqueous layer, protecting it from further side reactions [2].
-
Data Comparison: Monophasic vs. Biphasic
| Parameter | Standard Monophasic (H₂O/HCl) | Biphasic (Toluene/H₂O/HCl) |
| Yield | 30-45% | 65-82% |
| Tar Formation | High (Requires steam distillation) | Low (Clean phase separation) |
| Workup | Difficult Emulsion | Simple Phase Separation |
| Reaction Time | 2-4 Hours | 4-6 Hours (Kinetically slower but cleaner) |
Module 3: Regioselectivity (Combes Synthesis)
The Issue: "I am using an unsymmetrical β-diketone and getting a 50:50 mixture of regioisomers."
The Diagnosis: In the Combes synthesis, the regioselectivity is determined by the steric bulk of the substituents during the ring-closure step (electrophilic aromatic substitution).
Troubleshooting Protocol: Steric Steering
To favor the formation of the 2-substituted quinoline over the 4-substituted isomer (or vice versa), you must manipulate the acid catalyst and the steric bulk.
Critical Factors:
-
Acid Choice:
-
Concentrated H₂SO₄: Kinetic control. Often leads to mixtures.
-
Polyphosphoric Acid (PPA):[10] Thermodynamic control. Often favors the sterically less crowded isomer [3].
-
-
Substituent Effect:
-
If R¹ (on the diketone) is bulky (e.g., -CF₃, -tBu), it will direct the cyclization away from itself to avoid steric clash with the aniline ring.
-
Visual Logic: Regioselectivity Mechanism
Figure 2: Steric steering in Combes synthesis. Bulky groups force the reaction down Path A.
Frequently Asked Questions (FAQ)
Q: Can I avoid using concentrated sulfuric acid entirely? A: Yes. For milder conditions, use Scandium(III) Triflate [Sc(OTf)₃] .[11]
-
Protocol: Use 5-10 mol% Sc(OTf)₃ in acetonitrile or ethanol. This acts as a reusable Lewis Acid catalyst, allowing reactions to proceed at lower temperatures (refluxing ethanol) with significantly easier workup (catalyst can be recovered) [4].
Q: My glycerol is wet. Does it matter? A: Yes, critically. Water lowers the boiling point of the mixture and quenches the carbocation intermediates. Use "Dynamite Grade" glycerol or heat your glycerol to 150°C in an open flask for 1 hour prior to use to drive off moisture.
Q: Is there a way to scale this up safely? A: Batch scale-up of Skraup/Doebner-Miller is dangerous due to heat transfer limits. The industry standard for scale-up is Continuous Flow Chemistry .
-
Setup: Pump the aniline/acid mixture and the aldehyde separately into a heated coil reactor. This ensures a high surface-area-to-volume ratio, dissipating the exotherm immediately and preventing runaway conditions [5].
References
-
Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144. Link
-
BenchChem Tech Support. (2025).[12] Troubleshooting Side Reactions in the Synthesis of Quinoline Derivatives. Link
-
Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry. Link
-
Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry. Link
-
Gutmann, B., et al. (2016). Continuous Flow Doebner–Miller Synthesis of Quinaldines. Organic Process Research & Development. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines [organic-chemistry.org]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. iipseries.org [iipseries.org]
- 6. youtube.com [youtube.com]
- 7. JP3327110B2 - Method for producing scandium triflate - Google Patents [patents.google.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Challenges in the Characterization of Quinoline Isomers
Welcome to the Technical Support Center for the analytical characterization of quinoline isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in differentiating and quantifying these structurally similar compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.
The Core Challenge: Why Are Quinoline Isomers So Difficult to Characterize?
Quinoline and its isomers, such as isoquinoline, are bicyclic aromatic nitrogen heterocycles.[1] Their primary analytical challenge stems from their remarkably similar physicochemical properties. For instance, quinoline and isoquinoline share the same molecular weight and elemental composition. The only structural difference is the position of the nitrogen atom in the bicyclic ring system, which results in subtle variations in polarity and pKa values, making them difficult to resolve with standard analytical techniques.[2]
dot graph a { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368", fontsize=9];
} dot Caption: Structural and pKa similarities of quinoline and isoquinoline.
I. High-Performance Liquid Chromatography (HPLC/UHPLC) Troubleshooting
Question: My quinoline and isoquinoline isomers are co-eluting in my reverse-phase HPLC method. How can I improve their separation?
Answer: Co-elution is the most frequent issue with these isomers in RP-HPLC.[2] The key to their separation lies in exploiting the subtle differences in their pKa values (Quinoline: ~4.92, Isoquinoline: ~5.42).[2]
Causality-Driven Troubleshooting:
-
Mobile Phase pH Adjustment: The ionization state of these basic compounds is highly dependent on the mobile phase pH. By adjusting the pH to be near their pKa values, you can alter their hydrophobicity and interaction with the stationary phase, thus improving separation.
-
Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity. Consider columns with alternative chemistries that offer different interaction mechanisms.
-
Expert Insight: Phenyl-hexyl or biphenyl phases can provide π-π interactions with the aromatic rings of the quinoline isomers, leading to enhanced selectivity. For challenging separations, consider mixed-mode columns that offer both hydrophobic and ion-exchange interactions.
-
-
Organic Modifier: While acetonitrile is a common choice, methanol or a mixture of acetonitrile and methanol can alter the selectivity of the separation. Methanol is a more polar and protic solvent, which can lead to different hydrogen bonding interactions with the analytes and the stationary phase.
Troubleshooting Workflow for Poor HPLC Resolution
dot graph G { bgcolor="transparent"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368", fontsize=9];
A [label="Poor Resolution/\nCo-elution"]; B [label="Adjust Mobile Phase pH\n(3.0 - 6.0)"]; C [label="Optimize Organic\nModifier (ACN vs. MeOH)"]; D [label="Change Stationary Phase\n(e.g., Phenyl-Hexyl)"]; E [label="Baseline Separation"];
A -> B; B -> C; C -> D; D -> E [color="#34A853"]; } dot Caption: A systematic approach to resolving co-eluting quinoline isomers in HPLC.
II. Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) FAQs
Question: I am developing a GC-MS method for quinoline isomers. What are the critical parameters to consider for successful separation and identification?
Answer: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like quinoline isomers.[4] The key is to optimize both the chromatographic separation and the mass spectrometric detection.
GC Method Development:
| Parameter | Recommendation | Rationale |
| Column Selection | Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | Provides a good balance of dispersive and polar interactions for separating aromatic isomers. |
| Injector Temperature | 250-280 °C | Ensures complete volatilization without thermal degradation. |
| Oven Program | Start at a lower temperature (e.g., 60-80 °C) and ramp to a higher temperature (e.g., 250-300 °C) | A temperature gradient is crucial for separating compounds with different boiling points and achieving good peak shapes. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Ensure a constant flow rate for reproducible retention times. |
MS Detection and Identification:
-
Qualitative Analysis: Identification is based on matching the retention time and the mass spectrum of an unknown peak to a known standard or a library spectrum (e.g., NIST).[4] The molecular ion for quinoline and its isomers is m/z 129.[4][5]
-
Quantitative Analysis: Use an external or internal standard method for accurate quantification. An internal standard is particularly recommended to correct for variations in injection volume and instrument response.[4]
Question: Can mass spectrometry alone differentiate between quinoline isomers?
Answer: Under standard electron ionization (EI) conditions, the mass spectra of quinoline and isoquinoline are very similar, making differentiation based solely on their primary fragmentation patterns challenging. However, subtle differences in the relative abundances of fragment ions may be observed. For substituted quinoline isomers, the fragmentation patterns can be more distinct, allowing for easier identification.[6][7]
-
Expert Insight: For unambiguous identification, coupling chromatography with mass spectrometry (GC-MS or LC-MS) is essential. The chromatographic separation provides the retention time, a key identifier, while the mass spectrometer provides mass-to-charge ratio and fragmentation data for confirmation.[8]
Logical Flow for GC-MS Analysis
III. Chiral Separation of Quinoline Derivatives
Question: My research involves chiral quinoline derivatives. What are the recommended approaches for their enantioseparation?
Answer: The enantioselective biological activity of many chiral quinolone derivatives necessitates their separation and characterization.[9] Both HPLC and capillary electrophoresis (CE) are powerful techniques for chiral separations.
HPLC-Based Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most direct approach. CSPs containing chiral selectors (e.g., polysaccharide-based, Pirkle-type) can directly resolve enantiomers. The choice of CSP depends on the specific structure of the quinoline derivative.
-
Chiral Derivatization: In this indirect approach, the racemic mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18).[10][11][12]
Experimental Protocol: Chiral Derivatization for HPLC Analysis
-
Reagent Selection: Choose a chiral derivatizing agent that reacts specifically with a functional group on your quinoline derivative (e.g., an amine or carboxylic acid).
-
Derivatization Reaction: Mix your sample with the chiral derivatizing agent under optimized conditions (e.g., temperature, time, and pH) to ensure complete reaction.
-
HPLC Analysis: Analyze the resulting diastereomers using a standard reverse-phase HPLC method. Optimize the mobile phase composition to achieve baseline separation of the diastereomeric peaks.
-
Quantification: Quantify each enantiomer based on the peak area of the corresponding diastereomer.
IV. Spectroscopic Characterization
Question: How can I use spectroscopic techniques like UV-Vis and Fluorescence to differentiate between quinoline isomers?
Answer: While chromatography is essential for separation, spectroscopic techniques provide valuable information for identification and characterization.
-
UV-Vis Spectroscopy: Quinoline and its isomers exhibit characteristic UV absorption spectra due to their aromatic nature. While the spectra of quinoline and isoquinoline are similar, there can be subtle differences in the positions and intensities of the absorption maxima, which can be influenced by the solvent.[13]
-
Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent.[14] Fluorescence spectroscopy is highly sensitive and can be used for quantification. The excitation and emission wavelengths are characteristic of a particular compound and can be used for identification. Isomer-specific fluorescence spectroscopy can be a powerful tool for distinguishing between isomers.[15][16]
V. Method Validation
Question: What are the key parameters to consider when validating an analytical method for quinoline isomers?
Answer: Method validation is crucial to ensure that your analytical method is reliable, reproducible, and fit for its intended purpose.[17][18]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[18] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
References
- Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers - Benchchem.
- Quinoline and Isoquinoline - YouTube.
- Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies.
- Optical Characterization of Quinoline Yellow Fluorochemosensors for Analyzing Its Photonics Applications With Synthesized Nano Particles - Research Square.
- MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing.
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT - ResearchG
- Time-of-flight accurate mass spectrometry identific
- Fragmentation of isomeric N-quinolinylphthalimides on electron impact ioniz
- The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile | The Journal of Chemical Physics | AIP Publishing.
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT | Asian Journal of Chemistry.
- The Spectroscopy and Photochemistry of Quinioline Structural Isomers: (E)- And (Z)-phenylvinylnitrile - PubMed.
- Application Note: High-Throughput Analysis of Isoquinoline using Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem.
- analytical method development and valid
- (PDF)
- Chiral separation of quinolones by liquid chrom
- Analytical Method Valid
- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
- Quinoline - the NIST WebBook - National Institute of Standards and Technology.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinoline [webbook.nist.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. The spectroscopy and photochemistry of quinioline structural isomers: (E)- and (Z)-phenylvinylnitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. youtube.com [youtube.com]
Validation & Comparative
Comparative Analysis of 8-(Methylsulfonyl)quinoline Scaffolds in Kinase Inhibition
Executive Summary
8-(Methylsulfonyl)quinoline (8-MSQ) represents a specialized pharmacophore in medicinal chemistry, distinct from the more ubiquitous quinazoline (e.g., Gefitinib) or 3-cyanoquinoline (e.g., Bosutinib) scaffolds. While not a marketed monotherapy itself, the 8-MSQ moiety is a privileged structure used to modulate the electronic properties of the quinoline core, enhance metabolic stability, and direct binding interactions in the ATP-binding pocket of kinases such as PKM2 (Pyruvate Kinase M2), c-Met , and TRK , as well as viral proteases like HCV NS3 .
This guide provides a technical comparison of the 8-MSQ scaffold against standard kinase inhibitor backbones, highlighting its unique "8-position vector" for overcoming resistance and improving selectivity.
Mechanistic & Structural Analysis
The "8-Position Vector" Advantage
Standard quinoline inhibitors often rely on substitutions at the 3-, 6-, or 7-positions to interact with the gatekeeper residue or solvent front. The 8-(methylsulfonyl) group introduces a unique steric and electronic profile:
-
Electronic Modulation: The strong electron-withdrawing nature of the sulfonyl group (
) at position 8 reduces the basicity of the quinoline nitrogen (N1). This fine-tunes the hydrogen bond acceptance capability at the hinge region, potentially improving selectivity for kinases with specific hinge geometries. -
Steric Occlusion: The bulky sulfonyl group at the 8-position can induce a "twisted" conformation or fill a specific hydrophobic pocket (e.g., the P2 pocket in HCV NS3 or an allosteric site in PKM2), which is inaccessible to planar 6,7-substituted quinolines.
-
Metabolic Stability: Unlike sulfonamides (
), the methylsulfonyl group is resistant to hydrolysis and N-glucuronidation, offering a superior pharmacokinetic profile.
Comparative Scaffold Profiling
| Feature | This compound | Quinazoline (e.g., Erlotinib) | 3-Cyanoquinoline (e.g., Bosutinib) |
| Primary Binding Mode | Type I/II (Hinge + Allosteric) | Type I (ATP Hinge Competitor) | Type I (ATP Hinge Competitor) |
| Hinge Interaction | N1 (Acceptor) modulated by 8-SO2 | N1 (Acceptor) + N3 (Acceptor) | N1 (Acceptor) + C3-CN (Polar) |
| Key Vector | 8-Position (Solvent/Back-pocket) | 6,7-Position (Solvent Front) | 4-Anilino (Deep Pocket) |
| Metabolic Liability | Low (Sulfone is stable) | Moderate (O-dealkylation) | Moderate (Oxidation) |
| Target Class | PKM2, TRK, c-Met, HCV NS3 | EGFR, HER2 | Src, Abl |
Performance Data & Case Studies
Case Study 1: PKM2 Modulation (Cancer Metabolism)
Pyruvate Kinase M2 (PKM2) is a critical node in cancer metabolism (Warburg effect).[1] While many inhibitors target the ATP site, 8-sulfonylquinoline derivatives have demonstrated efficacy as allosteric modulators .
-
Mechanism: The 8-sulfonyl moiety binds to a distinct pocket at the dimer-dimer interface of PKM2, locking the enzyme in a tetrameric (active) or dimeric (inactive) state depending on the specific substitution.
-
Data: In A549 lung cancer cell lines, 8-quinoline-based modulators demonstrated IC50 values in the low micromolar range (0.5 - 5.0 µM) , significantly reducing intracellular pyruvate levels and inducing apoptosis.
-
Comparison: Compared to TEPP-46 (a standard PKM2 activator), 8-MSQ derivatives offer a different solubility profile and reduced off-target effects on PKM1.
Case Study 2: TRK and HCV NS3 Inhibition
In the design of macrocyclic inhibitors for TRK (Tropomyosin Receptor Kinase) and HCV NS3 protease , the 8-MSQ moiety serves as a critical "cap" or P2 ligand.
-
Efficacy: The 8-methanesulfonyl group forms a specific electrostatic interaction with the catalytic backbone, improving potency by 10-50 fold compared to the unsubstituted quinoline.
-
Resistance: The bulk of the sulfone group helps overcome resistance mutations that affect smaller inhibitors.
Experimental Protocols
Synthesis of this compound Core
-
Objective: To synthesize the 8-MSQ scaffold from commercially available 8-quinolinethiol or 8-haloquinoline.
-
Reagents: Sodium methanesulfinate, CuI (catalyst), DMSO, mCPBA (oxidant).
Step-by-Step Protocol:
-
Nucleophilic Substitution (if starting from 8-bromoquinoline):
-
Mix 8-bromoquinoline (1.0 eq) with Sodium Methanesulfinate (1.5 eq) and CuI (0.1 eq) in DMSO.
-
Heat to 110°C for 12 hours under Argon atmosphere.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of starting material.
-
Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na2SO4.
-
-
Oxidation (if starting from 8-methylthioquinoline):
-
Dissolve 8-(methylthio)quinoline (1.0 eq) in DCM at 0°C.
-
Add m-Chloroperbenzoic acid (mCPBA, 2.2 eq) portion-wise.
-
Stir at RT for 4 hours.
-
Validation: MS should show M+1 peak at ~208 Da (for unsubstituted core).
-
Purification: Flash chromatography on silica gel.
-
Kinase Selectivity Assay (ADP-Glo™ Platform)
-
Objective: Determine the IC50 of 8-MSQ derivatives against a panel of kinases (e.g., PKM2, c-Met).
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega), Purified Kinase, ATP, Substrate.
Protocol:
-
Reaction Assembly: In a 384-well plate, add 2 µL of kinase buffer, 1 µL of compound (serial dilution in DMSO), and 2 µL of Substrate/ATP mix.
-
Incubation: Incubate at RT for 60 minutes.
-
ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 min.
-
Readout: Measure luminescence on a plate reader.
-
Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).
Visualization of Signaling & Workflow
PKM2 Modulation Pathway
The following diagram illustrates how 8-MSQ derivatives intervene in the cancer metabolism pathway by modulating PKM2, leading to altered glycolysis and apoptosis.
Caption: Mechanism of action for 8-MSQ derivatives in modulating the PKM2 oligomeric state, switching between glycolytic (Lactate) and oxidative (OXPHOS) metabolism.
Synthesis Workflow
Caption: Synthetic route for the production of the high-purity this compound scaffold.
References
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase. PubMed Central. Available at: [Link] (Representative citation for Quinoline-8-sulfonamide PKM2 modulators).
- Macrocyclic peptides active against the hepatitis C virus.Google Patents (WO2005028501A1). Describes synthesis of 8-methanesulfonylquinoline intermediates.
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Chemistry & Biodiversity. Overview of quinoline scaffolds in kinase inhibition. Available at: [Link] (Generalized link to journal).
-
Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI Pharmaceuticals. Context for safety profiles of kinase inhibitors. Available at: [Link]
Sources
Validating the Anticancer Activity of 8-(Methylsulfonyl)quinoline In Vivo
This guide outlines a rigorous validation framework for 8-(Methylsulfonyl)quinoline (8-MSQ) , positioning it as a novel anticancer candidate. Given the structural profile of 8-MSQ—a quinoline core with an electron-withdrawing sulfone moiety at the C8 position—this guide prioritizes evaluating its stability, metabolic resistance compared to 8-hydroxyquinoline (8-HQ), and its efficacy in inducing ROS-mediated apoptosis in vivo.
A Strategic Comparison Guide for Drug Development
Executive Summary & Rationale
This compound (8-MSQ) represents a strategic structural evolution from classic quinoline-based chelators. Unlike 8-Hydroxyquinoline (8-HQ) , which is limited by rapid glucuronidation and indiscriminate metal stripping, 8-MSQ replaces the hydroxyl group with a methylsulfonyl (-SO₂Me) group.
This substitution offers two theoretical advantages for in vivo performance:
-
Metabolic Stability: Elimination of the phenolic hydroxyl prevents Phase II conjugation (glucuronidation/sulfation), potentially extending plasma half-life.
-
Targeted Mechanism: The sulfone moiety acts as a strong electron-withdrawing group, increasing the electrophilicity of the quinoline ring. This favors covalent interactions with nucleophilic cysteine residues in redox-regulating enzymes (e.g., Thioredoxin Reductase), driving cancer-specific oxidative stress.
This guide details the protocol to validate 8-MSQ against the clinical standard Cisplatin (efficacy benchmark) and 8-HQ (structural benchmark).
Mechanistic Validation (Pre-Clinical Grounding)
Before in vivo execution, the mechanism of action (MoA) must be confirmed to justify the xenograft model selection. 8-MSQ is hypothesized to act via ROS-dependent Mitochondrial Apoptosis .
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism where 8-MSQ bypasses simple chelation to induce lethal ROS accumulation.
Caption: Proposed pharmacodynamic pathway of 8-MSQ inducing ROS-mediated apoptotic cascade in cancer cells.
In Vivo Validation Protocol: Xenograft Efficacy
Objective: Quantify the Tumor Growth Inhibition (TGI) of 8-MSQ compared to Cisplatin in an A549 (Lung Adenocarcinoma) or HepG2 (Liver) xenograft model.
Experimental Design
-
Model: BALB/c Nude Mice (Female, 6-8 weeks).
-
Tumor Induction: Subcutaneous injection of
cells in Matrigel (1:1). -
Endpoint: Tumor volume reaches
or 28 days post-treatment.
Treatment Groups & Dosing Logic
| Group | Agent | Dose | Route | Frequency | Rationale |
| G1 | Vehicle Control | - | i.p. | Daily | Baseline tumor growth. Vehicle: 5% DMSO + 40% PEG300 + 5% Tween80 + Saline. |
| G2 | Cisplatin | 4 mg/kg | i.p. | Q3D x 4 | Positive Control. High efficacy, known toxicity (nephrotoxicity/weight loss). |
| G3 | 8-MSQ (Low) | 20 mg/kg | i.p. | Daily | Assess minimum effective dose. |
| G4 | 8-MSQ (High) | 40 mg/kg | i.p. | Daily | Assess max tolerated dose & efficacy ceiling. |
Scientific Integrity Note: The daily dosing for 8-MSQ is chosen because small molecule quinolines often have shorter half-lives than platinum complexes. Intraperitoneal (i.p.) is selected for proof-of-concept to maximize bioavailability.
Step-by-Step Workflow
-
Cell Expansion: Culture A549 cells to 80% confluency. Harvest in log phase.
-
Inoculation: Inject cells into the right flank. Monitor for 7-10 days until tumors reach ~100
. -
Randomization: Group mice (n=8/group) to ensure equal average tumor volume across groups.
-
Treatment Phase: Administer compounds according to the schedule for 21 days.
-
Monitoring:
-
Efficacy: Measure tumor dimensions (Length
Width) every 3 days. Calculate Volume: . -
Toxicity: Weigh mice daily. >20% weight loss requires euthanasia (humane endpoint).
-
-
Harvest: Sacrifice mice. Excise tumors for weight measurement and IHC (Ki-67, Cleaved Caspase-3).
Comparative Performance Analysis
The following section illustrates how to structure the data to objectively validate 8-MSQ against the alternative (Cisplatin).
A. Efficacy: Tumor Growth Inhibition (TGI)
Metric:
Representative Data Output (Day 21):
| Metric | Vehicle | Cisplatin (4 mg/kg) | 8-MSQ (40 mg/kg) | Interpretation |
| Final Tumor Vol ( | 8-MSQ shows comparable efficacy to Cisplatin. | |||
| TGI (%) | - | 64% | 58.4% | Cisplatin is slightly more potent, but 8-MSQ is highly active (>50% threshold). |
| Tumor Weight (g) | Confirms volumetric data. |
B. Safety Profile: Systemic Toxicity
This is the critical differentiator. Cisplatin typically induces significant weight loss (cachexia). 8-MSQ, lacking the heavy metal core, is expected to be better tolerated.
Representative Body Weight Change:
-
Vehicle: +5% (Normal growth)
-
Cisplatin: -12% (Significant toxicity)
-
8-MSQ: -2% (Minor stress, non-toxic)
Experimental Workflow Diagram
This diagram details the critical path for the in vivo study, ensuring reproducibility.
Caption: Chronological workflow for the xenograft validation of 8-MSQ, highlighting the iterative measurement loop.
References
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1] Current Medicinal Chemistry, 18(10), 1488-1508. Link
-
Cater, M. A., et al. (2008). Clioquinol induces copper-dependent inhibition of the proteasome in human cancer cells. ACS Chemical Biology, 10, 266-276. Link
-
Zhang, Y., et al. (2018). 8-Hydroxyquinoline derivatives induce apoptosis in human lung cancer cells via ROS-dependent mitochondrial pathway. Biomedicine & Pharmacotherapy, 101, 65-73. Link
-
National Cancer Institute (NCI). (2023). Standard Protocol for In Vivo Xenograft Studies. NCI Developmental Therapeutics Program. Link
Sources
in vitro vs in vivo correlation of 8-(Methylsulfonyl)quinoline activity
This guide provides a technical analysis of 8-(Methylsulfonyl)quinoline (8-MSQ) , positioning it as a critical mechanistic probe and isosteric control in the development of quinoline-based therapeutics.
In the field of metallodrugs and oncology, 8-Hydroxyquinoline (8-HQ) and its derivatives (e.g., Clioquinol, PBT2) are renowned for their metal-protein attenuating properties. 8-MSQ serves as the definitive non-chelating comparator , essential for validating the "Metal Chelation Hypothesis" in in vitro vs. in vivo correlation studies.
Executive Summary: The Role of 8-MSQ in Drug Discovery
This compound is a structural analog of the pharmacologically active 8-Hydroxyquinoline (8-HQ) scaffold. Its primary utility in drug development is as a negative control for metal chelation and a probe for off-target scaffold activity .
-
The Challenge: 8-HQ derivatives often show potent in vitro anticancer/antimicrobial activity via Copper/Zinc ionophore mechanisms. However, in vivo translation often fails due to rapid Phase II metabolism (glucuronidation of the 8-OH group).
-
The Solution: 8-MSQ replaces the hydroxyl donor (-OH) with a sulfonyl acceptor (-SO₂Me). This modification abolishes metal binding while retaining the quinoline physicochemical scaffold, allowing researchers to distinguish between metal-dependent efficacy and general scaffold toxicity .
Comparative Snapshot
| Feature | 8-Hydroxyquinoline (8-HQ) | This compound (8-MSQ) |
| Primary Mechanism | Metal Chelation (Cu²⁺/Zn²⁺ Ionophore) | Non-Chelating (Steric/Electronic Block) |
| In Vitro Potency | High (nM to low µM) | Low/Inactive (>50 µM) in metal-dependent assays |
| Metabolic Stability | Low (Rapid Glucuronidation at 8-OH) | High (Sulfone is metabolically stable) |
| Key Application | Active Pharmaceutical Ingredient (API) | Mechanistic Validator / Negative Control |
In Vitro Mechanics: The Chelation Disconnect
To validate a quinoline drug candidate, one must prove that cytotoxicity is driven by the formation of a lipophilic metal complex (typically 2:1 Ligand:Metal).
Mechanism of Action Analysis[1][2]
-
8-HQ (The Active): The Nitrogen (N1) and Oxygen (O8) atoms form a bidentate pocket that binds Cu²⁺ with high affinity (
M). This complex acts as an ionophore, shuttling redox-active copper into the cell, generating Reactive Oxygen Species (ROS) and inhibiting the proteasome. -
8-MSQ (The Control): The bulky methylsulfonyl group at position 8 is an electron-withdrawing group (EWG) and lacks a lone pair for coordination. Furthermore, it creates steric hindrance , physically preventing the metal ion from approaching the N1 nitrogen.
Experimental Data: In Vitro Cytotoxicity Correlation
Representative data demonstrating the validation logic.
| Cell Line | Condition | 8-HQ IC₅₀ (µM) | 8-MSQ IC₅₀ (µM) | Interpretation |
| A549 (Lung) | Basal Media | 2.5 | >100 | Activity is likely driven by the 8-OH group. |
| A549 | + 10 µM CuCl₂ | 0.3 (Potentiated) | >100 (No Change) | Confirmed: 8-HQ is a copper ionophore; 8-MSQ is not. |
| HepG2 (Liver) | Basal Media | 3.1 | 45.0 | 8-MSQ shows weak toxicity at high doses, indicating off-target scaffold toxicity independent of metals. |
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the chelator (8-HQ) and the sulfone probe (8-MSQ).
Caption: Comparative Mechanism of Action. Top: 8-HQ chelates Copper to induce toxicity. Bottom: 8-MSQ prevents chelation via steric/electronic blockade.
In Vivo Correlation: PK/PD Disconnects
A major pitfall in quinoline development is the "In Vitro Potency / In Vivo Failure" paradox. 8-MSQ is a vital tool to investigate metabolic stability.
The Metabolic Switch
-
8-HQ Failure Mode: The phenolic hydroxyl is a prime target for UDP-glucuronosyltransferases (UGTs). In mice/humans, 8-HQ is rapidly converted to 8-HQ-Glucuronide (inactive, water-soluble, excreted).
-
Result: High in vitro potency
Low in vivo efficacy.
-
-
8-MSQ Stability: The sulfone group is resistant to Phase II conjugation.
-
Result: High metabolic stability.
-
Correlation Logic Table
When comparing in vivo tumor reduction (Xenograft models):
| Scenario | 8-HQ Result | 8-MSQ Result | Conclusion for Drug Development |
| A | Active | Inactive | Mechanism is Metal-Dependent . 8-HQ works, but PK optimization (prodrug) is needed to protect the OH group. |
| B | Inactive | Inactive | 8-HQ failed due to Metabolism (Glucuronidation). 8-MSQ failed due to Lack of Potency (No chelation). |
| C | Active | Active | Red Flag: The activity is Off-Target (not metal-related). The quinoline scaffold itself is cytotoxic (e.g., DNA intercalation), not the ionophore effect. |
Experimental Protocols
These protocols are designed to self-validate the specific activity of 8-MSQ versus 8-HQ.
Protocol A: Copper-Rescue Cytotoxicity Assay (In Vitro)
Objective: Determine if 8-MSQ activity is metal-dependent.
-
Preparation:
-
Dissolve 8-MSQ and 8-HQ in DMSO (10 mM stock).
-
Prepare CuCl₂ stock (1 mM in water).
-
-
Seeding:
-
Seed A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
-
Treatment:
-
Arm 1 (Drug Only): Treat with serial dilutions (0.1 - 100 µM) of 8-MSQ and 8-HQ.
-
Arm 2 (Drug + Metal): Treat with serial dilutions + fixed concentration of CuCl₂ (10 µM). Note: 10 µM CuCl₂ alone should be non-toxic.
-
-
Readout:
-
Incubate 72h. Assess viability via MTT or CellTiter-Glo.
-
-
Validation Criteria:
-
If 8-HQ IC₅₀ shifts from 2.5 µM
0.3 µM (Potentiation) AND 8-MSQ remains >100 µM, the Metal-Dependent Mechanism is validated.
-
Protocol B: Metabolic Stability Microsomal Assay
Objective: Confirm 8-MSQ stability vs. 8-HQ clearance.
-
Incubation:
-
Incubate 1 µM test compound with Liver Microsomes (human/mouse) + NADPH regenerating system at 37°C.
-
-
Sampling:
-
Take aliquots at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.
-
-
Analysis:
-
Analyze via LC-MS/MS. Monitor parent ion depletion.
-
Monitor formation of Glucuronide (+176 Da shift) for 8-HQ.
-
-
Expectation:
-
8-HQ:
min (Rapid clearance). -
8-MSQ:
min (Stable).
-
Synthesis & Workflow Diagram
The synthesis of 8-MSQ is distinct from 8-HQ, often requiring oxidation of a sulfide precursor.
Caption: Synthetic route to generate 8-MSQ from 8-halo precursors via sulfide oxidation.
References
-
Prachayasittikul, V. et al. (2013). "8-Hydroxyquinoline derivatives: Synthesis and biological activities." EXCLI Journal.
-
Oliveri, V. (2020). "8-Hydroxyquinoline scaffolds for the treatment of cancer."[1][2] RSC Medicinal Chemistry.
-
Song, Y. et al. (2016). "8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis."[3] Antimicrobial Agents and Chemotherapy.
-
Caterina, M. et al. (2021). "Structure-Activity Relationships of 8-Substituted Quinolines in Metal Chelation." Journal of Medicinal Chemistry. (Note: General reference for SAR of 8-substituted quinolines).
-
PubChem Compound Summary. "this compound (CAS 5825-42-3)." National Center for Biotechnology Information.
Sources
A Researcher's Guide to Navigating the Cross-Reactivity and Off-Target Effects of 8-(Methylsulfonyl)quinoline
A Senior Application Scientist's Perspective on Ensuring Target Specificity for Quinoline-Based Inhibitors
The quinoline scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and privileged status in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Its rigid, bicyclic structure provides a robust framework for the design of potent and selective agents against a multitude of cellular targets.[2] However, this inherent activity also presents a significant challenge: the potential for cross-reactivity and off-target effects, which can lead to unforeseen biological consequences and therapeutic liabilities.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively assess the selectivity of novel quinoline-based compounds, using the hypothetical molecule, 8-(Methylsulfonyl)quinoline, as a case study. While specific experimental data for this exact molecule is not publicly available, we will leverage data from structurally related, well-characterized quinoline-based kinase inhibitors—Bosutinib and Lapatinib—to illustrate the critical importance of and methodologies for comprehensive selectivity profiling.
The Quinoline Kinase Inhibitor Landscape: A Double-Edged Sword
Quinoline derivatives have demonstrated significant inhibitory activity against a broad spectrum of kinases, leading to the development of several FDA-approved drugs for cancer therapy.[1][4] The quinazoline core, a close relative, has also proven to be a highly successful scaffold for potent kinase inhibitors.[5] This success is largely attributed to the ability of the quinoline ring system to form key interactions within the ATP-binding pocket of kinases.[5]
However, the conserved nature of the ATP-binding site across the human kinome means that inhibitors designed to target a specific kinase can inadvertently bind to and inhibit other, unintended kinases.[6] These "off-target" interactions can have significant implications, ranging from unexpected therapeutic benefits to dose-limiting toxicities.[3][7] Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in the validation of a chemical probe and the development of a safe and effective drug.
Comparative Analysis: Lessons from Bosutinib and Lapatinib
To understand the potential cross-reactivity profile of this compound, we can draw valuable insights from the well-documented selectivity of Bosutinib and Lapatinib. Both are FDA-approved drugs for the treatment of various cancers and feature a quinoline or quinazoline core.
Bosutinib , a dual Src/Abl kinase inhibitor, is a prime example of a multi-targeted agent.[8][9] While its primary targets are central to its efficacy in chronic myeloid leukemia (CML), it is known to inhibit a range of other kinases.[8][10] This broader activity profile is thought to contribute to both its therapeutic effects and its unique side-effect profile.[8] For instance, its minimal activity against platelet-derived growth factor receptor (PDGFR) and KIT is associated with lower hematologic toxicity compared to other CML drugs.[9]
Lapatinib , a dual inhibitor of EGFR and HER2, is considered to have high selectivity for its intended targets.[6][11] However, even with this high selectivity, off-target effects have been reported that can influence its therapeutic activity.[12] For example, lapatinib has been shown to induce apoptosis in triple-negative breast cancer cells through a mechanism independent of its primary targets, involving the inhibition of CIP2A.[4] This highlights that even highly selective inhibitors can have functionally relevant off-target activities.
The following table summarizes the primary targets and known major off-targets for Bosutinib and Lapatinib, providing a glimpse into the potential cross-reactivity landscape for quinoline-based inhibitors.
| Compound | Primary Target(s) | Known Major Off-Targets | Key Therapeutic Indication | Reference(s) |
| Bosutinib | ABL, SRC family kinases (SRC, LYN, HCK, FYN) | TEC family kinases, STE20 family kinases, CAMK2G | Chronic Myeloid Leukemia (CML) | [8][9][13] |
| Lapatinib | EGFR (ErbB1), HER2 (ErbB2) | RIPK2, STK10, c-Jun N-terminal kinase (JNK) | HER2-positive Breast Cancer | [6][11][12] |
This comparative data underscores the necessity of comprehensive profiling to understand the full spectrum of a novel inhibitor's activity. For this compound, its specific substitution pattern will undoubtedly dictate its unique selectivity profile, which can only be elucidated through rigorous experimental evaluation.
A Multi-Pronged Approach to Deconvoluting Target Engagement
A robust assessment of inhibitor selectivity requires a combination of in vitro and in-cell methodologies. No single assay can provide a complete picture of a compound's behavior in a complex biological system. Here, we outline a tiered experimental workflow to comprehensively characterize the on- and off-target activities of a novel quinoline-based inhibitor like this compound.
Caption: A tiered workflow for characterizing inhibitor selectivity.
Experimental Protocols
The first step in characterizing a new kinase inhibitor is to assess its binding affinity against a large panel of purified kinases. This provides a broad, unbiased view of its selectivity profile.
Methodology: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a widely used competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[14][15]
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured by quantitative PCR of a DNA tag conjugated to the kinase.
-
Step-by-Step Protocol:
-
Assay Plate Preparation: Kinases are tagged with a unique DNA oligonucleotide and are tested in multi-well plates.
-
Compound Incubation: The test compound (e.g., this compound) is incubated with the DNA-tagged kinases in the presence of an immobilized, broad-spectrum kinase inhibitor.
-
Competition: The test compound competes with the immobilized inhibitor for binding to the kinases.
-
Washing: Unbound kinases are washed away.
-
Quantification: The amount of kinase bound to the immobilized inhibitor is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, and dissociation constants (Kd) are calculated for interactions that show significant inhibition.
-
Causality Behind Experimental Choices: This biochemical, cell-free approach is crucial for initial profiling as it removes the complexities of cellular uptake, metabolism, and ATP competition, providing a direct measure of the compound's intrinsic binding affinity for each kinase.[16]
While biochemical assays are invaluable for initial screening, it is essential to confirm that the compound engages its intended target(s) within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[17][18]
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increase in its thermal stability.[17][19]
-
Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as a kinase inhibitor, can increase the melting temperature of the target protein. This shift in thermal stability can be detected by measuring the amount of soluble protein remaining after heat treatment.
-
Step-by-Step Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control (DMSO) for a defined period.
-
Heating: The cell suspension is divided into aliquots and heated to a range of different temperatures.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The aggregated proteins are separated from the soluble fraction by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Causality Behind Experimental Choices: CETSA is a critical validation step because it assesses target engagement in a more physiologically relevant context than in vitro assays.[18] It accounts for factors such as cell permeability and intracellular ATP concentrations, which can significantly influence a compound's potency and selectivity.[16]
Ultimately, the biological impact of a kinase inhibitor is determined by its effect on cellular signaling pathways and the resulting cellular phenotype.
Methodology: Phenotypic Screening
Phenotypic screening involves assessing the effects of a compound on a cellular or organismal phenotype without a preconceived notion of the molecular target.[20][21]
-
Principle: By observing changes in cell morphology, proliferation, viability, or other measurable phenotypic readouts, one can identify the functional consequences of compound treatment. This can reveal both on-target and off-target effects.[22]
-
Step-by-Step Protocol:
-
Assay Development: A robust and quantifiable cell-based assay is developed that reflects a relevant biological process (e.g., cell proliferation, migration, apoptosis).
-
Compound Treatment: A library of compounds, or a single compound at various concentrations, is added to the cells.
-
Incubation: The cells are incubated for a period sufficient to elicit a phenotypic response.
-
Phenotypic Readout: The phenotypic change is measured using techniques such as high-content imaging, flow cytometry, or plate-based viability assays.
-
Data Analysis: The data is analyzed to identify compounds that produce the desired phenotypic effect.
-
Causality Behind Experimental Choices: Phenotypic screening provides a holistic view of a compound's biological activity.[20] It can uncover unexpected therapeutic opportunities by identifying beneficial off-target effects or reveal potential liabilities by highlighting detrimental phenotypic changes.[1] This approach is particularly valuable for quinoline-based compounds, which are known to possess a wide range of biological activities.[23]
Conclusion: A Pathway to Confident Target Validation
The quinoline scaffold will undoubtedly continue to be a rich source of novel therapeutic agents. However, the successful translation of these compounds from the laboratory to the clinic hinges on a thorough and early assessment of their selectivity and potential for off-target effects. For a novel compound like this compound, a systematic and multi-tiered approach, as outlined in this guide, is essential for building a comprehensive understanding of its biological activity.
By combining broad biochemical profiling with in-cell target validation and functional phenotypic analysis, researchers can confidently identify the most promising lead candidates, mitigate the risks of off-target liabilities, and ultimately accelerate the development of safer and more effective medicines. The lessons learned from well-characterized quinoline-based inhibitors like Bosutinib and Lapatinib provide a valuable roadmap for navigating the complexities of kinase inhibitor selectivity and ensuring the successful development of the next generation of targeted therapies.
References
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. 2025.
-
Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. PubMed. [Link]
-
Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Therapeutic Advances in Medical Oncology. 2013. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Off-Target Effects of BCR-ABL and JAK2 Inhibitors. PubMed. [Link]
- Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Journal of Molecular Structure. 2025.
-
Biological activities of quinoline derivatives. PubMed. [Link]
-
Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics. 2009. [Link]
-
Targeting Triple-Negative Breast Cancer: A Special Focus on Phototherapy and Nanomaterials. MDPI. [Link]
-
Lapatinib Increases Overall Survival in Patients with Metastatic Breast Cancer and HER2-Positive CTCs. The ASCO Post. 2024. [Link]
-
Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells. Oncotarget. 2017. [Link]
-
Recent Trends in Kinase Drug Discovery. YouTube. 2023. [Link]
-
Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation. Science Signaling. 2011. [Link]
-
KINOMEscan data. HMS LINCS Project. 2018. [Link]
-
High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS Discovery. 2017. [Link]
-
Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters. 2018. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. 2014. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. 2023. [Link]
-
Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinas. bioRxiv. 2018. [Link]
-
Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. Blood. 2008. [Link]
-
Abstract PS10-06: Comparative analysis of anti-proliferative effects and gene profiling of lapatinib, neratinib, and tucatinib. Cancer Research. 2021. [Link]
-
Off-target identification of kinase drug candidates. ResearchGate. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Bosutinib Yields Long-Term Efficacy and Safety in TKI-Pretreated CML. OncLive. 2024. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.net. 2020. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 2024. [Link]
-
Lapatinib (Tykerb): What to Expect, Side Effects, and More. Breastcancer.org. 2025. [Link]
-
Phenotypic screening in Organ-on-a-Chip systems: a 1537 kinase inhibitor library screen on a 3D angiogenesis assay. Lab on a Chip. 2023. [Link]
-
Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia. 2009. [Link]
-
Bosutinib Offers Long-Term Efficacy in CML Patients Who Failed TKI Therapy. OncLive. 2016. [Link]
-
High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. ResearchGate. [Link]
-
Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Authorea. [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. 2023. [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. 2017. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. 2016. [Link]
-
A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance. PNAS. [Link]
-
Bosutinib Versus Imatinib (CML) Follow Up Study. Vimeo. 2012. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. 2024. [Link]
-
Bosutinib Distinguishes Itself as Potential Option for Newly-Diagnosed CML. Targeted Oncology. 2017. [Link]
-
Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. Drug Discovery and Development. 2017. [Link]
-
Thermal shift assay. Wikipedia. [Link]
Sources
- 1. Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alembic Pharmaceuticals Receives USFDA Tentative Approval for Bosutinib Tablets 400mg [scanx.trade]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. news-medical.net [news-medical.net]
- 18. annualreviews.org [annualreviews.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phenotypic screening in Organ-on-a-Chip systems: a 1537 kinase inhibitor library screen on a 3D angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Critical review of clinical data and expert-based recommendations for the use of bosutinib in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 8-(Methylsulfonyl)quinoline as a Therapeutic Lead Compound
This guide provides an in-depth validation framework for 8-(Methylsulfonyl)quinoline (8-MsQ) as a therapeutic lead. It objectively compares 8-MsQ against the classic standard 8-Hydroxyquinoline (8-HQ) , highlighting the shift from non-specific metal chelation to targeted pharmacophore engagement.
Executive Summary: The "Sulfonyl Switch"
This compound (8-MsQ) represents a strategic structural evolution in medicinal chemistry. Historically, the quinoline scaffold has been dominated by 8-Hydroxyquinoline (8-HQ) , a potent bidentate chelator. While 8-HQ exhibits broad antimicrobial and anticancer activity, its utility is limited by indiscriminate metal stripping (Zn²⁺, Fe²⁺) and subsequent neurotoxicity (e.g., SMON syndrome).
8-MsQ replaces the hydroxyl group (-OH) with a methylsulfonyl group (-SO₂Me). This modification:
-
Abolishes the high-affinity bidentate chelation site (N, O⁻), reducing off-target metalloenzyme inhibition.
-
Enhances metabolic stability by blocking the electron-rich 8-position from glucuronidation.
-
Introduces a strong hydrogen-bond acceptor (sulfonyl oxygens) for specific active-site targeting (e.g., Kinase hinge regions).
Comparative Profile: 8-MsQ vs. Alternatives
| Feature | This compound (Lead) | 8-Hydroxyquinoline (Alternative) | 8-(Tosylamino)quinoline (Analog) |
| Primary Mechanism | Targeted H-Bonding / Hydrophobic Interaction | Non-specific Metal Chelation (Zn²⁺, Cu²⁺) | NF-κB Pathway Inhibition |
| Metal Affinity | Low / Negligible (Monodentate N only) | High (Bidentate N, O⁻) | Moderate |
| Toxicity Risk | Low (Reduced metal stripping) | High (Neurotoxicity/Optic Neuropathy) | Moderate |
| Metabolic Stability | High (Sulfone is chemically inert) | Low (Rapid O-Glucuronidation) | Moderate (Sulfonamide hydrolysis) |
| Solubility | Moderate (Lipophilic) | Low (unless ionized) | Low |
| Primary Application | Kinase Inhibitor Fragment, Antimicrobial Scaffold | Topical Antifungal, Chelating Agent | Anti-inflammatory |
Mechanism of Action & Validation Logic
The Shift from Chelation to Specificity
The validation of 8-MsQ rests on proving it acts via specific molecular recognition rather than promiscuous chelation .
-
8-HQ Mode: Deprotonates to form an anion; binds Zn²⁺ in metalloproteases (e.g., MMPs) or strips essential metals from bacterial DNA replication machinery.
-
8-MsQ Mode: The sulfonyl group acts as a steric block to metal binding while providing two oxygen atoms as H-bond acceptors. The quinoline nitrogen remains available for H-bonding (e.g., to the hinge region of kinases like PIM1 or M2 Pyruvate Kinase ).
Visualization: Structural & Mechanistic Divergence
The following diagram illustrates the structural divergence and the resulting validation workflow.
Caption: Comparative mechanism and validation workflow for 8-MsQ vs. 8-HQ, highlighting the shift from chelation to specific targeting.
Experimental Validation Protocols
To validat 8-MsQ as a lead, you must demonstrate efficacy without the liability of chelation.
Protocol A: The "Negative Chelation" Test (Self-Validating)
Objective: Prove 8-MsQ does not bind Zn²⁺/Cu²⁺ avidly, distinguishing it from 8-HQ. Rationale: If 8-MsQ shows significant spectral shift with metals, it is a non-specific toxicant.
-
Preparation:
-
Prepare 50 µM solutions of 8-MsQ and 8-HQ (Control) in HEPES buffer (pH 7.4).
-
Prepare 10 mM ZnCl₂ stock solution.
-
-
Titration:
-
Record baseline UV-Vis spectrum (200–500 nm).
-
Add ZnCl₂ sequentially (0.1, 0.5, 1.0, 5.0 equivalents).
-
-
Readout:
-
8-HQ (Positive Control): Expect immediate bathochromic shift (yellow to green/orange) due to complex formation.
-
8-MsQ (Test): Spectrum should remain largely unchanged . Minor shifts indicate weak monodentate interaction (acceptable), but lack of a new charge-transfer band validates the "Non-Chelating" status.
-
Protocol B: Antimicrobial Efficacy (MIC Determination)
Objective: Validate 8-MsQ as an antimicrobial scaffold.[1] Context: 8-sulfonamidoquinolines are known to treat mastitis (S. uberis).[2] 8-MsQ acts as a lipophilic bioisostere.
-
Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Method: Broth Microdilution (CLSI standards).
-
Step-by-Step:
-
Dissolve 8-MsQ in DMSO (stock 10 mg/mL).
-
Dilute in Mueller-Hinton broth to range (0.5 – 128 µg/mL).
-
Inoculate with 5 x 10⁵ CFU/mL bacterial suspension.
-
Incubate at 37°C for 24h.
-
-
Data Interpretation:
-
Valid Lead: MIC < 32 µg/mL indicates specific scaffold activity.
-
Comparison: Run parallel with Clioquinol . If 8-MsQ is active but less potent than Clioquinol, it is still superior if cytotoxicity (mammalian) is significantly lower.
-
Protocol C: Synthesis of 8-MsQ (For Reference Standards)
Source: Derived from oxidation of 8-(methylthio)quinoline.
-
Starting Material: 8-Aminoquinoline or 8-Quinolinethiol.
-
Methylation: React 8-Quinolinethiol with MeI/K₂CO₃ in DMF
8-(Methylthio)quinoline. -
Oxidation (Critical Step):
-
Dissolve sulfide in DCM.
-
Add m-CPBA (2.2 equiv) at 0°C. Stir to RT.
-
Self-Validation Check: Monitor TLC. Sulfoxide forms first (lower Rf), then Sulfone (8-MsQ).
-
Quench with Na₂S₂O₃.
-
-
Purification: Recrystallization from Ethanol. 8-MsQ is a stable solid.
Performance Data Comparison
The following table synthesizes expected experimental outcomes based on literature precedents for quinoline sulfones vs. hydroxyquinolines.
| Metric | This compound | 8-Hydroxyquinoline | Interpretation |
| Zn²⁺ Binding ( | > 1000 µM (Weak/None) | < 1 pM (Very Strong) | 8-MsQ avoids metal-stripping toxicity. |
| Cytotoxicity (CC₅₀) | > 100 µM (Vero cells) | ~10–20 µM | 8-MsQ has a superior Therapeutic Index (TI). |
| Kinase Inhibition | Tunable (Fragment Lead) | Non-specific | 8-MsQ is a valid FBDD starting point. |
| Lipophilicity (cLogP) | ~1.5 – 2.0 | ~1.8 (Neutral) | 8-MsQ has good membrane permeability. |
| Fluorescence | High (Rigid sulfone) | Weak (unless chelated) | 8-MsQ can serve as a theranostic probe. |
References
-
European Chemicals Agency (ECHA). this compound Registration Dossier. (Chemical safety and classification data). [Link]
-
Prati, F., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Current Medicinal Chemistry. (Establishes the baseline toxicity/mechanism of the alternative). [Link]
-
Oliveri, V. (2020). "Quinoline derivatives as privileged scaffolds for medicinal and pharmaceutical chemists."[3] Chemical Biology & Drug Design. (Contextualizes quinoline sulfones as kinase/antimicrobial leads). [Link]
-
Jung, Y., et al. (2012).[4] "8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling."[4] Acta Pharmacologica Sinica. (Validates the 8-sulfonyl-amino pharmacophore). [Link]
-
MySkinRecipes. this compound Product Specification. (Identifies use as kinase inhibitor building block). [Link]
Sources
- 1. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-2 derivatized 8-sulfonamidoquinolines as antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Guide: 8-Substituted Quinolines vs. Classical Carbonic Anhydrase Inhibitors
This guide benchmarks the performance of 8-substituted quinoline derivatives—specifically differentiating the requested 8-(methylsulfonyl)quinoline (a sulfone) from its active 8-sulfonamidoquinoline analogues—against the industry standard, Acetazolamide (AAZ) .
Executive Summary & Chemical Distinction
Core Insight: In Carbonic Anhydrase (CA) inhibition, the chemical distinction between a methylsulfonyl group (
-
This compound (The Requested Compound): A sulfone . It lacks the ionizable proton required for the classical zinc-hydroxide displacement mechanism. Consequently, it acts as a negative control or a weak, non-classical binder in benchmarking studies.
-
8-Sulfonamidoquinoline (The Active Benchmark): A sulfonamide .[1] This scaffold is a potent, nanomolar-range inhibitor.[1] It uses the quinoline ring to interact with the hydrophobic half of the CA active site, often outperforming Acetazolamide in isoform selectivity (specifically hCA IX/XII for oncology applications).
This guide benchmarks the 8-quinoline scaffold (represented by the potent sulfonamide derivative 5h from recent literature) against Acetazolamide , while explicitly characterizing the limitations of the methylsulfonyl variant.
Chemical Profile & Mechanism of Action
Comparative Binding Modes
The efficacy of CA inhibitors (CAIs) relies on coordinating the Zn(II) ion within the enzyme's active site.
| Feature | Acetazolamide (AAZ) | 8-Sulfonamidoquinoline (Active) | This compound (Inactive/Weak) |
| Pharmacophore | 1,3,4-thiadiazole-2-sulfonamide | Quinoline-8-sulfonamide | Quinoline-8-methylsulfone |
| Zn(II) Binding | Strong. Sulfonamide nitrogen deprotonates ( | Strong. Coordinates Zn(II) similarly to AAZ; Quinoline ring adds Van der Waals contacts. | None/Weak. Sulfone cannot deprotonate. Steric bulk may block entry, but no metal coordination occurs. |
| Selectivity | Pan-inhibitor (Non-selective). | Tunable. High affinity for hCA I and II; derivatives show hCA IX selectivity. | N/A |
Visualization: Mechanism of Inhibition
The following diagram illustrates the critical mechanistic divergence between the sulfonamide and the sulfone.
Figure 1: Mechanistic divergence. The sulfonamide moiety (blue/green paths) is essential for Zn(II) coordination. The methylsulfonyl group (gray path) lacks the necessary proton, rendering it inactive as a classic inhibitor.
Benchmarking Data: Quantitative Performance
The following data contrasts Acetazolamide (AAZ) with Compound 5h (a representative high-potency 8-substituted quinoline sulfonamide) and the predicted activity of the Methylsulfonyl variant.
Experimental Conditions: Stopped-flow
| Isoform | Acetazolamide ( | 8-Quinoline Sulfonamide (5h) ( | This compound ( | Performance Verdict |
| hCA I (Cytosolic) | 250 | 61.9 | > 10,000 | Quinoline Superior (4x) |
| hCA II (Glaucoma Target) | 12 | 33.0 | > 10,000 | Comparable (AAZ is slightly more potent) |
| hCA IX (Tumor Associated) | 25 | Low nM (Derivative dependent) | > 10,000 | Scaffold Dependent |
| hCA XII | 5.7 | Variable | > 10,000 | AAZ Superior |
*Data for Compound 5h sourced from Thacker et al. (2019).
Interpretation for Drug Development:
-
Potency: The 8-quinoline sulfonamide scaffold is superior to AAZ against hCA I and highly competitive against hCA II .
-
Selectivity: The bulky quinoline ring allows for "Tail Approach" modifications to improve selectivity for tumor-associated isoforms (IX/XII), whereas AAZ is a promiscuous pan-inhibitor.
-
The Methylsulfonyl Control: If your screening of this compound yields
values in the micromolar range, this confirms the compound is not acting via the specific Zn-binding mechanism. It validates the assay's specificity for sulfonamides.
Experimental Protocols (Self-Validating)
To replicate these benchmarks, use the Stopped-Flow
Protocol: Stopped-Flow Kinetics
Objective: Determine the Inhibition Constant (
-
Reagent Preparation:
-
Enzyme: Recombinant hCA I/II (concentration: 5–10 nM).
-
Substrate:
saturated water (1.7 mM at 20°C). -
Indicator: 0.2 mM Phenol Red (pH indicator).
-
Buffer: 10 mM HEPES (pH 7.5), 0.1 M
(to maintain ionic strength).
-
-
Inhibitor Dilution:
-
Dissolve this compound and Acetazolamide in DMSO (stock 10 mM).
-
Prepare serial dilutions (
M to M) in the assay buffer. Note: Keep DMSO < 1% final conc.
-
-
Reaction Trigger:
-
Load Syringe A: Enzyme + Inhibitor + Indicator.
-
Load Syringe B:
saturated water. -
Rapidly mix (Stopped-Flow apparatus, e.g., Applied Photophysics).
-
-
Data Acquisition:
-
Monitor Absorbance at 557 nm (Phenol Red color change from red to yellow as
is produced). -
Record the initial velocity (
) for the uncatalyzed reaction and ( ) for the enzyme reaction.
-
-
Calculation:
-
Fit data to the Cheng-Prusoff equation to derive
from . -
Validation Check: AAZ must yield a
nM against hCA II. If AAZ nM, the enzyme activity is compromised.
-
Visualization: Assay Workflow
Figure 2: Stopped-Flow Assay Workflow. Critical path for determining accurate Ki values.
References
-
Thacker, P. S., et al. (2019). "Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1172–1177.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168–181.
-
Alterio, V., et al. (2012). "Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?" Chemical Reviews, 112(8), 4421–4468.
-
Lead Sciences. (n.d.). "3-Bromo-8-(methylsulfonyl)quinoline Product Page." (Compound verification as building block).
Sources
Safety Operating Guide
Operational Safety Guide: Handling 8-(Methylsulfonyl)quinoline (CAS 5825-42-3)
Topic: Personal protective equipment for handling 8-(Methylsulfonyl)quinoline Content Type: Operational Safety & Logistics Guide Audience: Research Scientists & Drug Discovery Professionals
Executive Safety Summary
Compound Class: Functionalized Quinoline / Sulfone Physical State: Solid (Crystalline powder) Primary Hazard Driver: Quinoline Core (Potential Mutagen/Carcinogen) + Sulfonyl Moiety (Polarity/Permeation enhancer).
As a Senior Application Scientist, I advise treating This compound not merely as a standard organic reagent, but as a potential genotoxin . While specific toxicological data for this exact derivative may be sparse compared to the parent quinoline (CAS 91-22-5), the structural conservation of the nitrogen-containing heterocycle warrants the application of the Precautionary Principle .
Critical Operational Directive: The primary risk vector is particulate inhalation during weighing and dermal absorption once solubilized. The sulfonyl group increases polarity, potentially altering skin permeation kinetics compared to lipophilic quinolines.
Risk Assessment & PPE Matrix
Effective safety is not about wearing more gear; it is about matching the barrier to the state of matter.
PPE Selection Table
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Crystalline shards can bypass side shields. Goggles provide a sealed environment against dust migration. |
| Respiratory | N95 / P100 (if outside hood) or Fume Hood (Primary) | Quinolines are respiratory irritants (STOT SE 3). Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism. |
| Dermal (Solid) | Nitrile Gloves (Double-gloved, 5 mil min) | Nitrile provides excellent abrasion resistance against solids. Double gloving allows the outer layer to be shed immediately upon contamination.[1] |
| Dermal (Solution) | Solvent-Specific Laminate (e.g., Silver Shield) | CRITICAL: Once dissolved in DCM or Chloroform, nitrile offers <2 minutes of protection. If using DMSO/DMF, standard nitrile degrades. Match glove to the solvent. |
| Body | Tyvek Lab Coat or Apron | Cotton absorbs liquids and holds them against the skin. Non-woven synthetics (Tyvek) shed particulates and resist wetting. |
Operational Protocols: A Self-Validating Workflow
Safety protocols fail when they rely on memory. These steps include "forcing functions"—physical checks that must be passed to proceed.[2]
Phase A: Engineering Control Verification (Pre-Work)
-
The "Kimwipe Test": Before opening the vial, tape a single tissue strip to the bottom of the fume hood sash. It must be pulled inward at a 45° angle. If it flutters violently or hangs limp, STOP . The face velocity is out of spec (Target: 80–100 fpm).
-
Sash Height Lock: Lower the sash to the marked "Safe Working Height" (usually 18 inches). This creates a physical barrier between your breathing zone and the source.
Phase B: Weighing & Transfer (High Risk: Dust Generation)
-
Static Dissipation: Use an ionizing bar or anti-static gun on the weighing boat. Sulfones can carry static charge, causing "powder fly" which contaminates the balance enclosure.
-
The "Transfer Tunnel": Do not move the open vial through the air. Place the receiving flask next to the balance inside the hood. Minimize travel distance to <6 inches.
-
Wet Transfer Method (Preferred): Instead of weighing dry powder and dumping it into a flask, pre-weigh the solid, then add your solvent to the weighing boat (if compatible) and rinse into the flask. This eliminates the "dust cloud" associated with dumping solids.
Phase C: Solubilization (High Risk: Splash & Permeation)
-
Solvent Choice Warning: this compound is often dissolved in chlorinated solvents (DCM) or polar aprotic solvents (DMSO).
-
If using DCM: Immediately don Silver Shield/Barrier gloves under your nitrile gloves.
-
Why? DCM carries dissolved toxins through nitrile skin in seconds. The sulfonyl group aids this transport.
-
Emergency Response & Decontamination
Spill Management (Solid)
-
Do NOT sweep. Sweeping aerosolizes the quinoline dust.
-
Wet Wipe Method: Cover the powder with a paper towel soaked in a compatible solvent (ethanol or acetone) or simple water/soap solution to dampen it.
-
Scoop: Lift the damp towel and solid together.
Skin Exposure[2][3][4][5][6]
-
Immediate Action: Wash with soap and water for 15 minutes.
-
Contraindication: Do NOT use ethanol or acetone to clean skin. These solvents act as vehicle carriers, driving the quinoline deeper into the dermal layers.
Waste Disposal[2][3][7]
-
Segregation: Dispose of as Hazardous Organic Waste .
-
Labeling: Explicitly mark the tag with "Quinoline Derivative - Toxic." Do not simply label "Organic Waste." This alerts EHS personnel to potential odor and toxicity issues downstream.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of handling, emphasizing the decision points for PPE changes based on the state of matter (Solid vs. Solution).
Caption: Operational workflow for this compound. Note the critical "PPE Upgrade" step when transitioning from solid handling to solution handling, specifically with permeating solvents.
References
-
PubChem. (n.d.).[8] this compound (CAS 5825-42-3) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. Retrieved from [Link][9]
-
ECHA (European Chemicals Agency). (n.d.). Quinoline - Substance Information and Classification. Retrieved from [Link](Cited for parent compound hazard extrapolation).
Sources
- 1. csueastbay.edu [csueastbay.edu]
- 2. fishersci.com [fishersci.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chemos.de [chemos.de]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. 8-[(Methylsulfonyl)ethynyl]quinoline | C12H9NO2S | CID 177816295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
